8-Bromoisoquinolin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPIQOKPLLJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672240 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-49-7 | |
| Record name | 8-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-3-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this important class of molecules, 8-Bromoisoquinolin-3-ol presents itself as a versatile building block for organic synthesis and drug discovery. The presence of a bromine atom at the 8-position offers a reactive handle for various cross-coupling reactions, while the hydroxyl group at the 3-position allows for further functionalization and potential modulation of biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in the fields of medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is a yellow, powdered solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 608515-49-7 | [1] |
| Melting Point | 188 - 190 °C | [1] |
| Appearance | Yellow powder | [1] |
| Purity | 95 - 100% (HPLC) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Structural Elucidation and Spectral Data
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this compound are available from commercial suppliers, a detailed interpretation based on its structure is provided below.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring system. The carbon atom attached to the bromine will experience a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic rings, and the C-Br stretching vibration.
Tautomerism
It is important to consider the potential for keto-enol tautomerism in this compound. The "ol" form (isoquinolin-3-ol) can exist in equilibrium with its keto tautomer, 8-bromoisoquinolin-3(2H)-one. The predominant tautomer will depend on factors such as the solvent and the solid-state packing. This equilibrium can influence the molecule's reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could involve the Pomeranz-Fritsch-Bobbitt reaction or a related cyclization strategy.
Caption: Proposed synthetic pathway for this compound.
Key Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 8-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound as the substrate.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv) to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylisoquinolin-3-ol.
Caption: Suzuki-Miyaura coupling of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.[1] The broader class of isoquinoline and quinoline derivatives has been extensively studied for various biological activities.
-
Oncology: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[3]
-
Inflammation and Pain: Certain isoquinoline derivatives have shown analgesic and anti-inflammatory properties, suggesting their potential as leads for the development of new pain management therapies.
-
Infectious Diseases: The isoquinoline core is found in several natural products with antimicrobial and antifungal activities.[1]
-
Materials Science: The fluorescent properties of some isoquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging.[1]
The ability to functionalize this compound at both the 8-position (via cross-coupling) and the 3-position (via reactions of the hydroxyl group) provides a powerful platform for generating novel molecular architectures for screening in these and other therapeutic areas.
Future Outlook
While the fundamental properties of this compound are established, further research is warranted to fully explore its potential. The determination of its single-crystal X-ray structure would provide definitive insights into its solid-state conformation and intermolecular interactions. A more detailed investigation into its biological activity profile, both as a standalone compound and as a scaffold for derivatization, could uncover novel therapeutic leads. The development of optimized and scalable synthetic routes will be crucial for making this versatile building block more accessible to the broader scientific community.
References
An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoisoquinolin-3-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, starting from commercially available precursors. The narrative delves into the causality behind experimental choices, offering field-proven insights for researchers in organic synthesis and drug discovery. Detailed, step-by-step protocols for key transformations are provided, alongside visual diagrams of the reaction pathway and a summary of expected quantitative data.
Introduction: The Significance of the this compound Scaffold
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The introduction of a bromine atom at the 8-position and a hydroxyl group at the 3-position creates a versatile platform for further functionalization. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The hydroxyl group at the 3-position can be derivatized or may itself contribute to binding interactions with biological targets. Consequently, the efficient and reliable synthesis of this compound is of paramount importance for the advancement of drug discovery programs targeting a range of therapeutic areas.[1]
This guide will focus on a multi-step synthetic approach that has been designed for its logical flow, utilization of well-established reactions, and potential for scalability. The chosen pathway begins with a readily available substituted aniline and proceeds through the construction of a key phenylacetonitrile intermediate, followed by a base-mediated cyclization to form the target isoquinolin-3-ol ring system.
Retrosynthetic Analysis and Strategic Pathway Selection
A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the heterocyclic ring from an appropriately substituted benzene derivative.
Figure 1: Retrosynthetic analysis of this compound.
This analysis points towards a synthetic strategy starting from a simple, commercially available aromatic amine. The key steps involve:
-
Selective bromination of an appropriate aniline precursor.
-
Conversion of the amino group to a nitrile via a Sandmeyer-type reaction to form a phenylacetonitrile intermediate.
-
Intramolecular cyclization to construct the isoquinolin-3-ol ring.
This approach is advantageous as it allows for the early introduction of the crucial bromine substituent at the desired position, avoiding potential issues with regioselectivity in later-stage bromination of the isoquinoline core, which often favors the 5-position.[2] Furthermore, the construction of the isoquinolin-3-ol from a phenylacetonitrile precursor is a known strategy for forming this specific heterocyclic system.
Detailed Synthetic Pathway and Experimental Protocols
The proposed synthetic route is a multi-step process commencing with the readily available starting material, p-toluidine.
References
Spectroscopic Profile of 8-Bromoisoquinolin-3-ol: A Technical Guide for Researchers
Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate
8-Bromoisoquinolin-3-ol is a vital heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its rigid isoquinoline core, substituted with a bromine atom and a hydroxyl group, offers multiple reaction sites for further chemical modification. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in drug discovery and materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular architecture of this compound. This document is intended to be a practical resource for researchers, offering not only a comprehensive interpretation of the spectral data but also field-proven experimental protocols for data acquisition, thereby ensuring scientific integrity and reproducibility.
The isoquinolin-3-ol moiety can exist in tautomeric equilibrium with its keto form, isoquinoline-3(2H)-one. The spectroscopic data presented herein will provide insights into the predominant tautomeric form in the solid state and in solution.
Molecular Structure and Analytical Workflow
The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the molecule.
Caption: Workflow for the spectroscopic characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoquinoline ring.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: A publicly available ¹H NMR spectrum image exists, but a detailed peak list with chemical shifts, multiplicities, and integrations was not found in the provided search results. The following interpretation is based on the analysis of the available spectrum image and general principles of NMR spectroscopy for such structures.
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum is expected to show signals for the five protons on the isoquinoline ring system. The proton on the carbon adjacent to the hydroxyl group (C4-H) would likely appear as a singlet. The protons on the carbocyclic ring (C5-H, C6-H, and C7-H) would exhibit a more complex splitting pattern (likely a triplet and two doublets or a combination of doublet of doublets) due to their coupling with each other. The proton on the heterocyclic ring (C1-H) would also likely be a singlet. The broad signal at a higher chemical shift is indicative of the hydroxyl or amine proton, which is exchangeable with deuterium.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H/O-H protons are solvent-dependent.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: At least 2 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Experimental data not available in search results |
Predicted ¹³C NMR Data and Interpretation:
While experimental data is not available from the search results, computational prediction methods can provide an estimate of the ¹³C chemical shifts. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon bearing the bromine atom (C8) would be shifted to a lower field due to the deshielding effect of the halogen. The carbon attached to the hydroxyl group (C3) would also be significantly deshielded. The remaining aromatic carbons would appear in the typical range of 110-150 ppm. The chemical shift of the carbonyl-like carbon (C3) will be indicative of the predominant tautomeric form.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: Set to approximately 220-240 ppm, centered around 120-130 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Experimental data not available in search results | ||
| ~3400-3200 | Broad, Strong | O-H or N-H stretching (indicative of hydrogen bonding) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1650-1620 | Strong | C=O stretching (from the isoquinolinone tautomer) or C=N stretching |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1200-1000 | Strong | C-O stretching |
| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to be dominated by a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of O-H or N-H stretching vibrations, likely broadened due to intermolecular hydrogen bonding. The presence of a strong band around 1650-1620 cm⁻¹ would be a key indicator of the C=O stretch from the keto tautomer (isoquinolinone), suggesting that this form may be significant, particularly in the solid state. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching bands should appear in the 1600-1450 cm⁻¹ region. A strong band in the 1200-1000 cm⁻¹ range would correspond to the C-O stretching vibration.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the diamond crystal of the ATR accessory. No further sample preparation is typically required.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum can be baseline corrected if necessary. Peak positions are then identified and tabulated.
III. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural information.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| Experimental data not available in search results | ||
| ~223/225 | [M]⁺˙ (Molecular ion peak with characteristic bromine isotope pattern) | |
| ~195/197 | [M-CO]⁺˙ | |
| ~144 | [M-Br]⁺ | |
| ~116 | [M-Br-CO]⁺ |
Interpretation of the Mass Spectrum:
The molecular formula of this compound is C₉H₆BrNO, with a monoisotopic mass of approximately 222.96 g/mol . Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak ([M]⁺˙) in the electron ionization (EI) mass spectrum will appear as a characteristic doublet of equal intensity at m/z values separated by two mass units (e.g., ~223 and 225).
The fragmentation pattern will likely involve the initial loss of neutral molecules. A common fragmentation pathway for such structures is the loss of carbon monoxide (CO), which would result in a fragment ion peak at [M-28]⁺˙, also exhibiting the bromine isotope pattern. Another significant fragmentation would be the loss of the bromine radical, leading to a peak at [M-79/81]⁺.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For direct insertion, a few micrograms of the solid sample are placed in a capillary tube.
-
Instrument Setup: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer can be used.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV to induce fragmentation and create a library-searchable spectrum.
-
-
Mass Analysis:
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).
-
Resolution: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass of the molecular ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be used to confirm the presence of this element in the molecular ion and its fragments.
Conclusion: A Foundation for Future Research
The spectroscopic data and protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS profiles is indispensable for chemists working on the synthesis of novel pharmaceuticals and advanced materials derived from this versatile building block. By adhering to the outlined experimental methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.
An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among these, 8-Bromoisoquinolin-3-ol has emerged as a versatile building block, offering multiple points for chemical modification. The bromine atom at the 8-position serves as a handle for cross-coupling reactions, while the hydroxyl group at the 3-position can be derivatized or can influence the electronic properties of the ring system. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications in modern chemical research.
Section 1: Core Properties of this compound
This compound is a functionalized isoquinoline derivative that serves as a key intermediate in the synthesis of more complex molecules. A clear understanding of its fundamental properties is essential for its effective use in research and development.
Chemical Identity and Physical Properties
The key identifiers and physical characteristics of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 608515-49-7 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Yellow powder |
| Melting Point | 188 - 190 °C |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring will likely be the most deshielded. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon bearing the hydroxyl group (C-3) and the carbon attached to the bromine (C-8) will have characteristic chemical shifts influenced by these substituents.
Section 2: Synthesis of this compound
The synthesis of this compound can be logically approached through the electrophilic bromination of the precursor, isoquinolin-3-ol. The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the benzenoid ring. The following protocol is a proposed method based on established procedures for the bromination of isoquinoline and related heterocycles.[1][2]
Proposed Synthetic Protocol: Electrophilic Bromination of Isoquinolin-3-ol
This protocol outlines a robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to achieve regioselective bromination while minimizing side reactions.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isoquinolin-3-ol (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the bromination reaction.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to maintain temperature control and prevent the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of the bromine atom at a strategic position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of diverse molecular architectures.
Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 8-position, providing a rapid route to libraries of novel compounds for biological screening.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or DMF and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to prevent the oxidation of the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling of this compound.
Applications in Medicinal Chemistry
Derivatives of this compound are of significant interest in drug discovery. The broader class of isoquinolines exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to diversify the 8-position of the isoquinoline core through reactions like the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Section 4: Safety and Handling
As a laboratory chemical, proper safety precautions must be observed when handling this compound and its related compounds. The following information is based on the safety data for the closely related compound, 8-bromoisoquinoline, and should be considered as a guideline.
Hazard Statements:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a well-ventilated place. Keep container tightly closed.
First Aid:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 5: Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, coupled with the reactivity of the bromine atom at the 8-position, provide a robust platform for the generation of diverse molecular libraries. The synthetic and reaction protocols outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective fields. As with all chemical research, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful and meaningful scientific advancement.
References
Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of 8-Bromoisoquinolin-3-ol in Drug Discovery
This guide provides an in-depth technical exploration of 8-Bromoisoquinolin-3-ol, a versatile heterocyclic compound, and its potential as a foundational scaffold for the development of novel therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a strategic roadmap for leveraging this molecule in modern drug discovery programs. We will delve into its synthetic utility, explore promising therapeutic avenues based on the well-established pharmacology of the isoquinoline core, and provide detailed, actionable experimental protocols to empower your research endeavors.
The Strategic Value of the Isoquinoline Scaffold: Why this compound Matters
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of isoquinoline have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]
This compound, in particular, emerges as a strategically valuable starting material. The bromine atom at the C8 position and the hydroxyl group at the C3 position offer orthogonal handles for chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse substituents to explore the chemical space around the isoquinoline core. The hydroxyl group can be readily alkylated, acylated, or used as a handle for further derivatization. This inherent chemical versatility makes this compound an ideal platform for generating compound libraries for high-throughput screening and lead optimization.[5]
Potential Therapeutic Applications: Targeting DNA Damage and Repair Pathways
While direct therapeutic applications of this compound are not yet extensively documented, the known activities of structurally related isoquinolines provide compelling directions for investigation. A particularly promising area is the development of inhibitors for enzymes involved in the DNA Damage Response (DDR), such as Poly(ADP-ribose) Polymerase (PARP) and Topoisomerase I (TOP1).
PARP Inhibition: A Promising Avenue for Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[6] Inhibition of PARP is a clinically validated strategy in oncology, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several isoquinoline-based compounds have been identified as potent PARP inhibitors.[6][7][8][9] For instance, 5-aminoisoquinoline is a known PARP-1 inhibitor, and various isoquinolin-1(2H)-one derivatives have been evaluated for their PARP inhibitory activity.[7][8]
The this compound scaffold can be rationally designed to target the nicotinamide binding pocket of PARP enzymes. The isoquinoline core can mimic the nicotinamide moiety of the NAD+ cofactor, while substituents introduced at the C8 position via cross-coupling can be tailored to interact with specific residues in the active site, thereby enhancing potency and selectivity.
Caption: Synthetic lethality in HR-deficient cancer cells via PARP inhibition.
Topoisomerase I Inhibition: Expanding the Anticancer Arsenal
Topoisomerase I (TOP1) is another critical enzyme in DNA metabolism, responsible for relieving torsional stress during replication and transcription. Inhibitors of TOP1 trap the enzyme-DNA covalent complex, leading to DNA double-strand breaks and cell death. The indenoisoquinoline class of compounds are non-camptothecin TOP1 inhibitors that have shown promise in clinical trials.[10] These compounds also demonstrate synergy with PARP inhibitors, highlighting the potential for combination therapies.[10]
The planar aromatic system of this compound provides a suitable scaffold for designing novel TOP1 inhibitors that can intercalate into DNA and stabilize the TOP1-DNA cleavage complex. Modifications at the C3 and C8 positions can be explored to optimize these interactions and enhance anti-tumor activity.
Experimental Workflows for Therapeutic Candidate Validation
The following section outlines detailed, self-validating experimental protocols for assessing the potential of novel this compound derivatives as PARP and TOP1 inhibitors.
Synthesis of a Focused Library of this compound Derivatives
The initial step involves the synthesis of a focused library of compounds to establish structure-activity relationships (SAR). A representative synthetic scheme is presented below.
Caption: General synthetic workflow for derivatizing this compound.
In Vitro Enzymatic Assays
The first tier of biological evaluation should involve direct assessment of the inhibitory activity of the synthesized compounds against their putative enzymatic targets.
-
Objective: To determine the IC50 values of test compounds against PARP1 and PARP2.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, test compounds, and a suitable PARP inhibitor as a positive control (e.g., Olaparib).
-
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add PARP1 or PARP2 enzyme to each well.
-
Add serial dilutions of test compounds (typically from 100 µM to 1 nM) and the positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the PARP reaction by adding a mixture of biotinylated NAD+ and activated DNA. Incubate at room temperature for 1 hour.
-
Wash the plate to remove unreacted NAD+.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Objective: To assess the ability of test compounds to inhibit TOP1-mediated DNA relaxation.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), recombinant human TOP1 enzyme, reaction buffer, test compounds, and a known TOP1 inhibitor (e.g., Camptothecin) as a positive control.
-
Procedure:
-
Set up reactions containing supercoiled DNA, TOP1 enzyme, and serial dilutions of test compounds in reaction buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Resolve the DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
-
-
Data Analysis: Inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the concentration at which 50% inhibition occurs.
Cell-Based Assays
Promising candidates from the enzymatic assays should be advanced to cell-based assays to evaluate their effects in a more biologically relevant context.
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines, including those with known DDR deficiencies (e.g., BRCA1/2-mutant) and their wild-type counterparts.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
Objective: To detect DNA damage (single and double-strand breaks) induced by the compounds.
-
Procedure:
-
Treat cells with the test compounds for a defined period.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under neutral (for DSBs) or alkaline (for SSBs and alkali-labile sites) conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Data Analysis: Damaged DNA migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Quantitative Data Summary
The following table provides a template for summarizing the data obtained from the proposed experimental workflows.
| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | TOP1 Inhibition (at 10 µM) | GI50 (BRCA1-mutant) (µM) | GI50 (BR-WT) (µM) |
| Control (Olaparib) | Value | Value | Not Applicable | Value | Value |
| Compound 1 | |||||
| Compound 2 | |||||
| ... |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its chemical tractability allows for the systematic exploration of structure-activity relationships, and the established pharmacological relevance of the isoquinoline core provides a strong rationale for targeting key enzymes in the DNA damage response pathway. The experimental protocols outlined in this guide offer a clear and robust framework for researchers to validate the therapeutic potential of novel derivatives. Future work should focus on optimizing lead compounds for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of poly (ADP-ribose) polymerase ameliorate myocardial reperfusion injury by modulation of activator protein-1 and neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Part 1: Foundational Understanding and Plausible Mechanistic Theories
An In-Depth Technical Guide to Investigating the Mechanism of Action of 8-Bromoisoquinolin-3-ol
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a member of the isoquinoline class of heterocyclic aromatic compounds, a scaffold known for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] While this compound is utilized as a key intermediate in the synthesis of novel bioactive molecules, particularly those with potential therapeutic effects in neurological disorders and infectious diseases, its intrinsic mechanism of action remains largely uncharacterized in publicly available literature.[3] This guide provides a structured, in-depth framework for elucidating the potential mechanisms of action of this compound. We will explore plausible theories based on the known activities of structurally related isoquinoline and quinoline derivatives and detail the experimental workflows required to test these hypotheses. This document is intended to serve as a comprehensive roadmap for researchers aiming to uncover the pharmacological profile of this intriguing molecule.
The isoquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The specific biological activity of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. In this compound, the presence of a bromine atom at the 8-position and a hydroxyl group at the 3-position are key features that likely dictate its interactions with biological targets.
Based on the activities of related compounds, we can propose several plausible mechanistic theories for this compound:
Theory 1: Enzyme Inhibition Many heterocyclic compounds, including isoquinoline derivatives, function by inhibiting specific enzymes. For instance, certain 3-bromo isoquinoline derivatives have been investigated as potential COX-2 inhibitors for their analgesic and anti-inflammatory effects.[6] The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capability of the hydroxyl group in this compound could facilitate its binding to the active site of various enzymes, such as kinases, proteases, or oxidoreductases.
Theory 2: Receptor Binding and Modulation The structural similarity of the isoquinoline scaffold to certain neurotransmitters suggests that this compound could interact with specific receptors in the central nervous system.[3] It may act as an agonist, antagonist, or allosteric modulator of receptors such as dopamine, serotonin, or glutamate receptors. Radioligand binding assays are a standard method to explore such interactions.[7][8]
Theory 3: DNA Intercalation or Damage The planar aromatic structure of the isoquinoline ring system is conducive to intercalation between the base pairs of DNA.[4] This can disrupt DNA replication and transcription, leading to cytotoxic effects. This mechanism is a known mode of action for several anticancer drugs. The substituents on this compound could influence its binding affinity and sequence specificity.
Theory 4: Ion Chelation The presence of the nitrogen and oxygen atoms in this compound provides potential sites for chelation of metal ions. 8-hydroxyquinoline derivatives are well-known for their metal-chelating properties, which can be crucial for their biological activities, including neuroprotective and anticancer effects.[9][10] Disruption of metal ion homeostasis can impact various cellular processes.
Part 2: A Proposed Experimental Framework for Mechanistic Elucidation
This section outlines a logical, multi-tiered approach to systematically investigate the mechanism of action of this compound.
Tier 1: Initial Phenotypic Screening and Target Identification
The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This will guide the subsequent, more focused mechanistic studies.
Experimental Workflow for Initial Phenotypic Screening:
Caption: Initial workflow for evaluating the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate a panel of cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tier 2: Target Deconvolution and Pathway Analysis
Once a primary biological effect is identified (e.g., cytotoxicity in a specific cancer cell line), the next step is to identify the molecular target(s).
Experimental Workflow for Target Identification:
Caption: A multi-pronged approach to identifying the molecular targets of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells to 80-90% confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Cool the samples to room temperature and centrifuge at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the abundance of the putative target protein by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Tier 3: In-depth Mechanistic Validation
After identifying and validating a target, the final step is to elucidate the downstream signaling pathways affected by the compound-target interaction.
Signaling Pathway Analysis Workflow:
Caption: Workflow for validating the downstream effects of target engagement by this compound.
Part 3: Data Presentation and Interpretation
Throughout the investigation, all quantitative data should be meticulously recorded and presented in a clear and comparative manner.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 12.3 ± 2.1 |
| HCT116 | Colon Cancer | 6.7 ± 0.9 |
| HEK293 | Normal Kidney | > 100 |
| MCF-10A | Normal Breast | > 100 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X | 50 ± 8 |
| Kinase Y | 850 ± 45 |
| Kinase Z | > 10,000 |
Conclusion
While the specific mechanism of action of this compound is not yet defined in the scientific literature, its chemical structure suggests several plausible and testable hypotheses. The experimental framework outlined in this guide provides a comprehensive, step-by-step approach for researchers to systematically investigate its biological activity, identify its molecular target(s), and elucidate the downstream signaling pathways it modulates. By following this structured approach, the scientific community can unlock the therapeutic potential of this and other novel isoquinoline derivatives.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. jptcp.com [jptcp.com]
- 7. Neighboring group participation. Part 16. Stereoselective synthesis and receptor-binding examination of the four stereoisomers of 16-bromomethyl-3,17-estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, receptor binding and activity of iso and azakainoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Modeling of 8-Bromoisoquinolin-3-ol Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to investigate the interactions of 8-Bromoisoquinolin-3-ol, a member of the pharmacologically significant isoquinoline class of compounds.[1][2] Recognizing the potential of isoquinoline derivatives in therapeutic areas such as oncology and inflammation, this document outlines a robust computational workflow to identify and characterize potential protein targets and elucidate the molecule's mechanism of action at an atomic level.[1][3] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.
The Rationale for an In Silico First Approach
In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[4] For novel or under-characterized molecules like this compound, a computational approach offers a time- and resource-efficient means to:
-
Hypothesize and screen potential biological targets.
-
Predict binding affinities and modes of interaction.
-
Elucidate the structural determinants of molecular recognition.
-
Guide the design of subsequent in vitro and in vivo experiments.
This guide will operate on a well-supported hypothesis. Given that several isoquinoline derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, we will proceed with PARP1 as a plausible, hypothetical target for this compound to illustrate a complete in silico workflow.[5][6] PARP inhibitors have emerged as a crucial class of therapeutics, especially in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[7][8]
The In Silico Modeling Workflow: A Conceptual Overview
The computational investigation of this compound's interaction with a putative target like PARP1 follows a multi-stage process. Each step builds upon the last, progressively refining our understanding of the molecular interactions.
Caption: Overall in silico workflow for modeling this compound interactions.
Experimental Protocols
Target and Ligand Preparation
A crucial prerequisite for any successful in silico modeling study is the meticulous preparation of both the protein target and the small molecule ligand.
3.1.1. Protein Target Preparation (PARP1)
-
Structure Retrieval: Obtain the 3D crystal structure of human PARP1 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor, as this helps to define the binding site. For this guide, we will hypothetically use PDB ID: 5DS3, which contains a known inhibitor.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and any necessary cofactors (e.g., zinc ions).
-
Protonation and Charge Assignment: Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE) to add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical for accurately modeling hydrogen bonding. Assign appropriate partial charges to all atoms using a standard force field (e.g., OPLS3e, AMBER).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. The backbone atoms should be constrained to preserve the overall fold, while side chains are allowed to relax.
3.1.2. Ligand Preparation (this compound)
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D conformation.
-
Tautomeric and Ionization States: Enumerate possible tautomers and ionization states at physiological pH. For this compound, the keto-enol tautomerism of the hydroxyl group should be considered.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
3.2.1. Docking Protocol using AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of PARP1. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execution: Run the docking simulation. AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
3.2.2. Interpreting Docking Results
The output of a docking simulation provides two key pieces of information:
-
Binding Pose: The predicted 3D orientation of the ligand in the protein's active site.
-
Scoring Function: A numerical score that estimates the binding affinity.
The top-scoring poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and any potential halogen bonds involving the bromine atom of the ligand.
| Parameter | Description | Example Value |
| Binding Affinity | An estimation of the binding free energy (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and protein. | 3 |
| Hydrophobic Contacts | Key amino acid residues involved in non-polar interactions with the ligand. | Tyr907, Gly863 |
| RMSD from Crystal Pose | If a reference ligand is available, the Root Mean Square Deviation indicates how well the pose is reproduced. | < 2.0 Å |
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined characterization of the interactions.
Caption: Workflow for Molecular Dynamics (MD) Simulation.
3.3.1. MD Simulation Protocol using GROMACS
-
System Setup: Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.
-
Force Field Application: Choose a suitable force field (e.g., AMBER, CHARMM) to describe the bonded and non-bonded interactions within the system. Generate topology and parameter files for both the protein and the ligand.
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Conduct a two-phase equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Pressure and Temperature): Equilibrate the pressure of the system while maintaining the target temperature.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.
3.3.2. Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory can provide insights into:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be monitored over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose can be tracked throughout the simulation.
-
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than docking scores alone.
Concluding Remarks and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound, using PARP1 as a representative and plausible biological target. The methodologies described, from target and ligand preparation to molecular docking and dynamics simulations, provide a robust framework for generating testable hypotheses about the compound's mechanism of action.
The insights gained from these computational studies are not an end in themselves but rather a critical starting point. The predicted binding poses, affinities, and key interacting residues should be used to guide the design of in vitro validation experiments, such as enzymatic assays and site-directed mutagenesis studies. This iterative cycle of in silico prediction and experimental validation is at the heart of modern, structure-guided drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 8-Bromoisoquinolin-3-ol for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of high-purity 8-Bromoisoquinolin-3-ol (CAS No. 608515-49-7), a versatile heterocyclic building block gaining prominence in pharmaceutical and agrochemical research. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality assessment, synthesis, and application of this valuable compound.
Introduction to this compound: A Molecule of Growing Interest
This compound, also known as 8-Bromo-3-hydroxyisoquinoline, is a substituted isoquinoline derivative. The presence of the bromine atom at the 8-position and a hydroxyl group at the 3-position imparts unique reactivity and physicochemical properties, making it a sought-after intermediate in the synthesis of complex molecular architectures.[1] Its utility spans from the development of novel therapeutics, including kinase and PARP inhibitors, to the synthesis of advanced agrochemicals.[2][3]
The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of the bromine atom on this scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 608515-49-7 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [1] |
| Appearance | Off-white to yellow solid[4] |
| Melting Point | 188 - 190 °C[1] |
| Purity (Typical) | ≥95% (HPLC)[1] |
| Storage | 2-8°C, protected from light[4] |
Sourcing High-Purity this compound: A Guide to Supplier Vetting
The quality of starting materials is paramount in research and development. When sourcing high-purity this compound, it is crucial to partner with a reputable commercial supplier. Beyond mere availability, a thorough evaluation of the supplier and the product is essential.
Key Supplier Qualification Criteria:
-
Comprehensive Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include not only the purity determined by HPLC but also confirmation of the structure by ¹H NMR and mass spectrometry.[4] An example of a comprehensive CoA will typically show the batch number, testing date, and clear spectral data consistent with the structure of this compound.
-
Traceability and Batch Consistency: Reputable suppliers should be able to provide information on the manufacturing process and demonstrate batch-to-batch consistency. This is critical for the reproducibility of experimental results.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions regarding the compound's properties, stability, and handling.
-
Packaging and Shipping: The compound should be packaged appropriately to protect it from light and moisture during transit and storage. Suppliers should also adhere to all transportation regulations for chemical reagents.
Workflow for Supplier and Compound Qualification:
Caption: A logical workflow for selecting and qualifying a commercial supplier of this compound.
Synthesis and Manufacturing Insights
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary between suppliers, the synthesis of bromoisoquinolines often involves multi-step sequences.
A common challenge in the synthesis of substituted isoquinolines is the control of regioselectivity during bromination, which can lead to the formation of isomeric impurities. For instance, the direct bromination of isoquinoline can yield a mixture of 5-bromo and 8-bromo isomers, with the reaction conditions significantly influencing the product ratio.[5][6] The separation of these isomers can be challenging and is a critical step in ensuring the high purity of the final product.
One plausible synthetic approach to 8-substituted isoquinolines involves a multi-step process starting from readily available precursors, such as 2-bromoanilines.[7] A generalized synthetic scheme might involve the following key transformations:
Caption: A generalized synthetic pathway to this compound.
The purification of the final product is critical. Column chromatography is often employed to separate the desired 8-bromo isomer from other positional isomers and reaction byproducts.[5] Subsequent recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate or ethanol, can further enhance the purity of the final compound.[8]
Quality Control and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are indispensable for a comprehensive quality assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable acidic modifier, such as phosphoric acid or formic acid for LC-MS compatibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and confirmation. The spectra should be consistent with the structure of this compound. While specific chemical shifts can vary slightly depending on the solvent and instrument, the following are expected features:
-
¹H NMR: The spectrum should exhibit distinct signals in the aromatic region corresponding to the protons on the isoquinoline ring system. The coupling patterns and integration values should be consistent with the 8-bromo-3-hydroxy substitution pattern.
-
¹³C NMR: The spectrum should show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the bromine and hydroxyl substituents.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretching vibrations of the isoquinoline ring.
Analytical Workflow for Quality Control:
Caption: A comprehensive analytical workflow for the quality control of this compound.
Applications in Drug Discovery and Agrochemical Synthesis
This compound is a valuable building block in the synthesis of a variety of biologically active molecules.
Pharmaceutical Research
-
PARP Inhibitors: The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which can be synthesized from isoquinoline precursors, is known for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a target for cancer therapy.[2][3][9][10] this compound can serve as a key starting material for the synthesis of substituted thieno[2,3-c]isoquinolin-5(4H)-ones, allowing for the exploration of structure-activity relationships and the development of more selective PARP inhibitors.
-
Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors. The 8-bromo substituent on the isoquinoline ring can be utilized in cross-coupling reactions to introduce various functionalities, leading to the generation of libraries of compounds for screening against different kinases. While some studies have shown that an 8-bromo substituent can be detrimental to the inhibition of certain kinases like Haspin, this information is valuable for guiding the design of more selective inhibitors.
Agrochemical Research
The isoquinoline scaffold is also of interest in the development of novel agrochemicals. This compound can be used as a starting material for the synthesis of new herbicides, fungicides, and insecticides.[1] The ability to readily modify the structure allows for the fine-tuning of the biological activity and selectivity of these compounds, which is crucial for developing effective and environmentally benign crop protection agents.
Handling, Storage, and Safety Considerations
As with any chemical reagent, proper handling and storage of this compound are essential for ensuring user safety and maintaining the integrity of the compound.
-
Safety Precautions: Based on available safety data for similar brominated isoquinolines, this compound should be handled with care. It may cause skin and eye irritation.[11] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[4] Recommended storage temperatures are typically between 2-8°C.
-
Stability: While specific stability data may vary, brominated heterocyclic compounds can be sensitive to light and air over extended periods. Proper storage is crucial to prevent degradation.
Conclusion
High-purity this compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. For scientists and drug development professionals, a thorough understanding of its properties, sourcing, and handling is essential for successful and reproducible research outcomes. By carefully selecting suppliers, performing rigorous quality control, and leveraging its synthetic utility, researchers can effectively incorporate this promising building block into their discovery and development programs.
References
- 1. What is The Role of 8-bromoisoquinoline in Agrochemical Research? - Knowledge [allgreenchems.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.leyan.com [file.leyan.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2159072-71-4|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Protocol for Suzuki Coupling with 8-Bromoisoquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Isoquinolin-3-ol Scaffold
The isoquinolin-3-ol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to introduce diverse aryl or heteroaryl substituents at the 8-position via the Suzuki-Miyaura cross-coupling reaction opens up a vast chemical space for the development of novel therapeutics.[1][2][3] This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5][6]
This application note provides a detailed, field-proven protocol for the Suzuki coupling of 8-bromoisoquinolin-3-ol. It goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions. This guide is designed to empower researchers to successfully implement and troubleshoot this important transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9][10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9][10]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6][8][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8][9][10]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Challenges with Heterocyclic Substrates
The presence of the nitrogen atom in the isoquinoline ring and the hydroxyl group can present challenges not encountered with simple aryl bromides:
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Substrate Reactivity: The electronic properties of the heteroaromatic ring can influence the rate of oxidative addition.
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can react with the base, and the resulting alkoxide could potentially interact with the catalyst or other reagents.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Recommended Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% | Commercially Available | Ensure purity, as impurities can affect catalyst performance. |
| Aryl/Heteroarylboronic Acid | >95% | Commercially Available | Boronic acids can be prone to protodeboronation; use fresh or properly stored material.[12] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich, etc. | A common and effective palladium precatalyst. |
| XPhos | Ligand Grade | Sigma-Aldrich, etc. | A bulky, electron-rich phosphine ligand well-suited for challenging couplings.[13] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially Available | A strong base often effective in couplings with N-heterocycles.[14][15] |
| 1,4-Dioxane | Anhydrous | Commercially Available | A common solvent for Suzuki couplings. Ensure it is properly degassed. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic extract. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing the organic extract. |
Experimental Procedure
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Step-by-Step Guide:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound. The use of water is often beneficial for the solubility of the base and can accelerate the reaction.[4][16]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Vigorous stirring is important, especially in biphasic mixtures, to ensure efficient mixing of the reactants.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-arylated isoquinolin-3-ol.
Rationale for Reagent Selection
-
Catalyst System (Pd(OAc)₂/XPhos): While many palladium sources and phosphine ligands can be effective, the combination of a simple palladium salt like Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos is a powerful choice for challenging substrates like N-heterocycles.[13][17] These ligands promote both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[13][18]
-
Base (K₃PO₄): The choice of base is critical.[4][11][19] Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings of heteroaryl halides.[14][15][20] It is generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for less reactive bromides. Stronger bases like potassium tert-butoxide (KOtBu) could potentially lead to side reactions with the hydroxyl group.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is commonly used in Suzuki reactions.[4][16] Dioxane is a good solvent for the organic components, while water helps to dissolve the inorganic base. The presence of water can also facilitate the transmetalation step.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and reaction vessel.[12]- Try a different solvent system (e.g., toluene/water, DMF/water). |
| Protodeboronation of Boronic Acid | - Presence of water and strong base- High reaction temperature | - Switch to a less nucleophilic base like potassium fluoride (KF).- Use anhydrous conditions if possible.- Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are more stable.[15] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Ensure the reaction is rigorously degassed.[7][15]- Use a Pd(0) source directly, such as Pd₂(dba)₃. |
| Complex Mixture of Byproducts | - Reaction temperature is too high- Incorrect base or solvent | - Lower the reaction temperature and monitor for longer.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents. |
Safety Considerations
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic, especially on a larger scale.[21][22] For scale-up, it is essential to monitor the internal reaction temperature and have a cooling system in place.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can successfully implement this transformation. The protocol provided here, along with the troubleshooting guide, offers a solid foundation for achieving high yields and purity in the synthesis of 8-arylated isoquinolin-3-ols.
References
- 1. benchchem.com [benchchem.com]
- 2. Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing 8-Bromoisoquinolin-3-ol for Kinase Inhibition Assays
Introduction: The Quinoline Scaffold and the Promise of 8-Bromoisoquinolin-3-ol in Kinase Inhibition
The quinoline moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic nature provides an excellent scaffold for developing targeted therapeutics. Within this class, this compound stands out as a versatile intermediate for synthesizing potent and selective kinase inhibitors.[3][4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug discovery.[2][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in a suite of kinase inhibition assays. We will delve into the mechanistic rationale behind assay design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation. The protocols outlined here are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Based on the extensive body of literature surrounding quinoline-based kinase inhibitors, this compound is predicted to function as an ATP-competitive inhibitor.[9][10] The planar quinoline ring system can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and prevent the phosphorylation of their substrates. This guide will focus on assays for several key kinases implicated in cancer and other diseases that are known to be targeted by quinoline derivatives:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][11][12]
-
CDK2 (Cyclin-Dependent Kinase 2): A critical regulator of the cell cycle, particularly the transition from G1 to S phase.[13][14]
-
GSK-3β (Glycogen Synthase Kinase-3β): A multifunctional serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[15]
-
Aurora A Kinase: A serine/threonine kinase that plays an essential role in mitosis and is often overexpressed in cancer.[16][17]
Biochemical Kinase Inhibition Assays: Direct Measurement of Enzyme Activity
Biochemical assays are the cornerstone of kinase inhibitor profiling, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[6] These assays are typically performed in a cell-free system, allowing for precise control over reaction conditions. The most common approaches involve detecting either the consumption of ATP or the generation of ADP, or by directly quantifying the phosphorylated substrate.[18][19]
Principle of Luminescence-Based Kinase Assays (e.g., ADP-Glo™)
A widely used and robust method for quantifying kinase activity is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[19][20]
Caption: Workflow of a luminescence-based kinase assay (e.g., ADP-Glo™).
Detailed Protocol: In Vitro Kinase Inhibition Assay for VEGFR-2
This protocol describes a luminescence-based assay to determine the IC50 value of this compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Further dilute the compound in 1x Kinase Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mix to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO in 1x Kinase Buffer) to the appropriate wells.
-
Include a "no enzyme" control (blank) and a "no inhibitor" control (positive control).
-
-
Kinase Reaction:
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Initiate the reaction by adding the diluted enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Recommended Concentration/Condition |
| VEGFR-2 | 1-5 ng/µL |
| ATP | 10-100 µM (near Km) |
| Substrate | 0.2 mg/mL |
| Incubation Time | 45-60 minutes at 30°C |
| Final DMSO | ≤ 1% |
Table 1: Recommended starting conditions for a VEGFR-2 in vitro kinase assay.
Cell-Based Assays: Assessing Target Engagement and Downstream Signaling in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[21] These assays can assess target engagement (i.e., whether the compound binds to its intended kinase target in the cell) and the functional consequences of that engagement on downstream signaling pathways.
Target Engagement: NanoBRET™ Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful tool for quantifying compound binding to a specific kinase in live cells.[18][22][23][24] The assay utilizes a kinase fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs between the luciferase and the tracer. An unlabeled compound, such as this compound, that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal.[22][24]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay for CDK2
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for CDK2-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ K-10 Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
DMSO
-
White, tissue culture-treated 96-well plates
-
BRET-capable plate reader
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable tissue culture flask.
-
The following day, transfect the cells with the CDK2-NanoLuc® expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Add the cell suspension to the wells of a white 96-well plate.
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add the diluted compound or vehicle to the wells.
-
-
Tracer and Substrate Addition:
-
Prepare a working solution of the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor in Opti-MEM™.
-
Add this solution to all wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
-
Data Acquisition:
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (tracer) emission.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Data Analysis:
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Downstream Signaling: Western Blot for Phosphorylated Substrates
To confirm that inhibition of the target kinase by this compound leads to a functional effect on downstream signaling, a western blot can be performed to measure the phosphorylation status of a known substrate of the kinase.[14][25][26]
Detailed Protocol: Western Blot for Phospho-Rb (a CDK2 Substrate)
Materials:
-
Cancer cell line with active CDK2 (e.g., HeLa, HT29)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody against total Rb to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for phospho-Rb and total Rb.
-
Normalize the phospho-Rb signal to the total Rb signal for each sample to determine the relative level of phosphorylation.
Conclusion: A Multi-faceted Approach to Kinase Inhibitor Characterization
This compound represents a promising starting point for the development of novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of its inhibitory activity. The protocols detailed in this application note provide a robust framework for characterizing the potency, selectivity, and cellular effects of this compound and its derivatives. This multi-faceted approach, from direct enzyme inhibition to target engagement and downstream signaling in live cells, is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-bromoisoquinolin-3-ol [myskinrecipes.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit [discoverx.com]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 24. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. raybiotech.com [raybiotech.com]
Application Note & Protocols: Cell-Based Assay Development with 8-Bromoisoquinolin-3-ol for Investigating PARP Inhibition and DNA Damage Repair Pathways
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of cell-based assays utilizing 8-Bromoisoquinolin-3-ol. Drawing from the established role of isoquinoline derivatives in modulating DNA repair pathways, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, this guide outlines the scientific rationale and detailed protocols for characterizing the cellular activity of this compound. We will explore its potential as a modulator of cellular responses to DNA damage, a critical area of research in oncology and neurodegenerative diseases. The protocols herein are designed to be robust and self-validating, enabling the user to elucidate the mechanism of action of this compound and similar compounds.
Introduction: The Scientific Imperative for Investigating this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. Research has highlighted the role of isoquinoline derivatives in the development of therapeutics with anti-cancer and anti-inflammatory properties.[1] A key mechanism through which some isoquinoline-containing compounds exert their effects is the inhibition of PARP enzymes. PARP1 and PARP2 are crucial players in maintaining genomic stability by orchestrating DNA repair processes.[2] The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[2][3]
This compound, a member of the isoquinoline family, presents a compelling candidate for investigation as a potential PARP inhibitor. Its structural features suggest it may interact with the NAD+ binding site of PARP enzymes, a common mechanism for PARP inhibitors.[2] This application note will guide the user through the process of developing and executing cell-based assays to test the hypothesis that this compound functions as a PARP inhibitor and modulates cellular responses to DNA damage.
Foundational Concepts: PARP Inhibition and the DNA Damage Response
Understanding the cellular context is paramount to designing meaningful assays. The following diagram illustrates the central role of PARP in the DNA damage response (DDR).
References
Application Notes and Protocols: 8-Bromoisoquinolin-3-ol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its rigid framework provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this class of compounds, 8-bromoisoquinolin-3-ol emerges as a particularly strategic building block for synthetic and medicinal chemists. The bromine atom at the 8-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The hydroxyl group at the 3-position offers a site for further functionalization or can play a crucial role in target binding through hydrogen bonding. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for its effective utilization in research and drug development.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | Chem-Impex[2] |
| Molecular Weight | 224.06 g/mol | Chem-Impex[2] |
| Appearance | Yellow powder | Chem-Impex[2] |
| Melting Point | 188 - 190 °C | Chem-Impex[2] |
| CAS Number | 608515-49-7 | Chem-Impex[2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
Synthesis of this compound: A Modified Pomeranz-Fritsch Approach
The key starting materials for this synthesis are 2-bromo-6-methoxybenzaldehyde and a 2,2-dialkoxyethylamine. The methoxy group serves as a precursor to the desired hydroxyl group at the 3-position of the isoquinoline ring.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
2-Bromo-6-methoxybenzaldehyde
-
2,2-Diethoxyethylamine
-
Anhydrous Toluene
-
Concentrated Sulfuric Acid
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step 1: Formation of the Schiff Base Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromo-6-methoxybenzaldehyde (1.0 eq) in anhydrous toluene.
-
Add 2,2-diethoxyethylamine (1.1 eq) to the solution.
-
Heat the mixture to reflux and allow the reaction to proceed for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base intermediate. This intermediate is often used in the next step without further purification.
Causality: The condensation reaction between the aldehyde and the amine forms the Schiff base (imine). The use of a Dean-Stark trap is crucial to remove the water byproduct, which drives the equilibrium towards the product.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Carefully add the crude Schiff base intermediate from Step 1 to a flask containing concentrated sulfuric acid (a significant excess, e.g., 10-20 eq) at 0 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cautiously pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until a neutral or slightly basic pH is achieved.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-bromo-3-methoxyisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Causality: The strong acid protonates the acetal, facilitating its cleavage to form a reactive electrophile that undergoes intramolecular electrophilic aromatic substitution onto the benzene ring to form the dihydroisoquinoline intermediate. Subsequent elimination of ethanol and aromatization leads to the formation of the isoquinoline core.
Step 3: Demethylation to this compound
-
Dissolve the purified 8-bromo-3-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add a saturated sodium bicarbonate solution to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Causality: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The lone pair of the ether oxygen coordinates to the boron, followed by nucleophilic attack of the bromide ion on the methyl group, leading to demethylation.
Applications in Cross-Coupling Reactions
The bromine atom at the 8-position of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.[9][10][11][12]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[9][10][11] This reaction is instrumental in the synthesis of a wide array of pharmacologically active molecules.[13]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the isoquinoline. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[11][14] The choice of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3][15][16] This reaction has broad applications in the synthesis of pharmaceuticals and other functional organic molecules.[1][17]
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) to a reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring progress by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The palladium precatalyst and the bulky, electron-rich phosphine ligand (XPhos) form a catalytically active Pd(0) species. This catalyst undergoes oxidative addition to the C-Br bond. Coordination of the amine and subsequent deprotonation by the strong base (NaOtBu) forms a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the catalyst.[5][16] The choice of a bulky ligand like XPhos is critical for promoting the reductive elimination step and preventing side reactions.
Application in Medicinal Chemistry: Synthesis of PARP and Kinase Inhibitors
The functionalized isoquinoline core derived from this compound is a valuable scaffold for the development of potent enzyme inhibitors, particularly in the field of oncology.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair.[18] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[13] The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, a known PARP inhibitor, can be synthesized from 8-substituted isoquinolines.[4][18]
Kinase Inhibitors
Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[18] Quinoline and isoquinoline derivatives have been extensively explored as kinase inhibitors.[18][19] The ability to introduce diverse substituents at the 8-position of the isoquinoline ring via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.[20]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom and a hydroxyl group on the privileged isoquinoline scaffold provides chemists with a powerful tool for the construction of complex molecules with significant potential in medicinal chemistry. The detailed protocols provided herein for its synthesis and elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a practical guide for researchers and drug development professionals to unlock the full potential of this important intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jptcp.com [jptcp.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-Bromoisoquinolin-3-ol Analogs
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids
Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds, many of which possess significant biological activities.[1][2][3] These compounds, primarily derived from plants, have a long history in traditional medicine and have yielded several important drugs, including the analgesic morphine and the antibacterial agent berberine.[2] The core isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]
8-Bromoisoquinolin-3-ol and its analogs are a class of synthetic isoquinoline derivatives that have emerged as promising candidates for drug discovery. The bromine substitution at the 8th position can significantly influence the molecule's electronic properties and binding interactions with biological targets. The hydroxyl group at the 3rd position provides a key site for further chemical modification, allowing for the creation of diverse analog libraries. High-throughput screening (HTS) of these analogs is a critical step in identifying lead compounds with desired biological activities.
This guide provides a comprehensive overview of HTS methodologies tailored for the discovery and characterization of bioactive this compound analogs. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data analysis and interpretation.
Understanding the Target Landscape for Isoquinoline Alkaloids
The biological activities of isoquinoline alkaloids are diverse, reflecting their ability to interact with a wide array of molecular targets.[1][2] A thorough understanding of these potential targets is crucial for designing an effective HTS campaign. Based on the known activities of structurally related compounds, the following target classes are of high interest for screening this compound analogs:
-
Protein Kinases: Kinases are a major class of drug targets, particularly in oncology.[5][6][7] Many small molecule inhibitors target the ATP-binding pocket of kinases.[6] The planar nature of the isoquinoline ring makes it a suitable scaffold for designing kinase inhibitors.
-
DNA Topoisomerases: These enzymes are essential for resolving topological issues in DNA during replication and transcription.[8][9] Inhibition of topoisomerases leads to DNA damage and cell death, a mechanism exploited by several anticancer drugs.[9][10]
-
DNA Intercalators: Some planar aromatic molecules can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[11] This mechanism is a hallmark of certain chemotherapeutic agents.
-
Poly (ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and other cellular processes.[12][13] PARP inhibitors have shown significant promise in cancer therapy.[12]
-
Protein-Protein Interactions (PPIs): The disruption of specific protein-protein interactions is an emerging strategy in drug discovery.[14][15][16][17]
High-Throughput Screening Workflow
A typical HTS campaign for identifying bioactive this compound analogs follows a multi-stage process, from primary screening to lead optimization.
Caption: High-throughput screening workflow for this compound analogs.
Primary Screening Assays: Casting a Wide Net
The goal of primary screening is to rapidly evaluate a large library of analogs to identify initial "hits" that exhibit a desired biological activity. The choice of assay depends on the hypothesized target class.
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory activity of compounds. These assays are highly specific and provide direct evidence of target engagement.
Protein kinases are a prominent target class for drug discovery.[5][6][18] HTS assays for kinase inhibitors typically measure the phosphorylation of a substrate.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is a robust platform for studying kinase activity.[19][20][21] It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[22]
Caption: Principle of an HTRF® kinase assay.
Protocol: HTRF® Kinase Assay
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).
-
Dilute the kinase and biotinylated peptide substrate to their final concentrations in the reaction buffer.
-
Prepare ATP solution in reaction buffer.
-
Prepare a serial dilution of this compound analogs in DMSO.
-
Prepare HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665) in detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of compound solution or DMSO (control) to the wells.
-
Add 4 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) and express the results as a percentage of the uninhibited control.
-
-
-
AlphaScreen®: This bead-based technology is another powerful tool for HTS.[23][24][25] It measures the interaction between a donor and an acceptor bead, which are brought into proximity by a biological interaction.[26]
Topoisomerase I relaxes supercoiled DNA.[27] HTS assays for Topoisomerase I inhibitors often measure the conversion of supercoiled plasmid DNA to its relaxed form.[10] A high-throughput method utilizes the differential ability of supercoiled and relaxed DNA to form triplex DNA.[8][28]
Protocol: Topoisomerase I Triplex-Based HTS Assay
-
Reagent Preparation:
-
Prepare Topoisomerase I reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.1% BSA).
-
Dilute human Topoisomerase I in reaction buffer.
-
Use supercoiled plasmid DNA as the substrate.
-
Prepare a biotinylated triplex-forming oligonucleotide.
-
-
Assay Procedure (384-well plate):
-
Coat a streptavidin-coated plate with the biotinylated triplex-forming oligonucleotide.
-
In a separate plate, add 2 µL of compound solution.
-
Add 4 µL of supercoiled plasmid DNA.
-
Initiate the reaction by adding 4 µL of Topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 25 mM EDTA).
-
Transfer the reaction mixture to the oligonucleotide-coated plate.
-
Incubate to allow triplex formation.
-
Wash the plate to remove unbound plasmid DNA.
-
Add a DNA intercalating dye (e.g., SYBR Green I).
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Inhibition of Topoisomerase I results in the retention of supercoiled DNA, which forms the triplex more efficiently, leading to a higher fluorescence signal.
-
This assay is based on the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) by a test compound.[11][29] A decrease in fluorescence indicates that the test compound is binding to the DNA.
Protocol: Fluorescent Intercalator Displacement (FID) Assay
-
Reagent Preparation:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-EDTA).
-
Prepare a stock solution of a fluorescent intercalator (e.g., ethidium bromide).
-
Create a DNA-dye complex by incubating the DNA and the intercalator.
-
-
Assay Procedure (384-well black plate):
-
Dispense 20 µL of the DNA-dye complex into each well.
-
Add 1 µL of the this compound analog solution.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the control (DMSO) indicates displacement of the dye and potential DNA binding by the test compound.
-
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays measure the effect of compounds on living cells, providing information on cell permeability, cytotoxicity, and effects on cellular pathways.
These are fundamental assays in drug discovery to identify compounds that inhibit cell growth or are cytotoxic.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[30][31] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30][32]
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[32]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[33]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[33]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[34][35][36][37] It is a highly sensitive "add-mix-measure" assay ideal for HTS.[34][35]
Protocol: CellTiter-Glo® Assay
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
-
Data Presentation and Interpretation
Quantitative data from HTS assays should be presented in a clear and structured format to facilitate comparison and decision-making.
Table 1: Summary of Primary HTS Assay Parameters
| Assay Type | Target Class | Principle | Detection Method | Throughput |
| HTRF® Kinase Assay | Protein Kinases | Time-Resolved FRET | Fluorescence | High |
| Topoisomerase I Triplex Assay | Topoisomerases | DNA Triplex Formation | Fluorescence | High |
| FID Assay | DNA Binders | Intercalator Displacement | Fluorescence | High |
| MTT Assay | Cytotoxicity/Viability | Tetrazolium Reduction | Absorbance | Medium-High |
| CellTiter-Glo® | Cytotoxicity/Viability | ATP Quantification | Luminescence | High |
Table 2: Example Dose-Response Data for a Hit Compound
| Compound Concentration (µM) | % Inhibition (Kinase Assay) | % Cell Viability (MTT Assay) |
| 0.01 | 5.2 | 98.1 |
| 0.1 | 15.8 | 95.3 |
| 1 | 48.9 | 72.4 |
| 10 | 92.3 | 25.6 |
| 100 | 98.7 | 5.1 |
Secondary and Confirmatory Assays
Hits identified in the primary screen must be validated through a series of secondary and orthogonal assays to confirm their activity, determine their mechanism of action, and assess their selectivity.
-
Dose-Response Curves: Re-testing hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Using a different assay format to confirm the activity and rule out assay-specific artifacts. For example, a hit from an HTRF kinase assay could be confirmed using a filter-binding assay that measures radiolabeled phosphate incorporation.
-
Selectivity Profiling: Screening hits against a panel of related targets (e.g., a kinase panel) to determine their selectivity.
-
Mechanism of Action Studies: Further biochemical and biophysical assays to elucidate how the compound interacts with its target.
Conclusion
The high-throughput screening methods outlined in this guide provide a robust framework for the discovery of novel bioactive this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify promising lead compounds for further development. The key to a successful HTS campaign lies in the careful selection of assays, rigorous execution of protocols, and thoughtful interpretation of the resulting data.
References
- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. Activity assays for poly-ADP ribose polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. inspiralis.com [inspiralis.com]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 35. promega.com [promega.com]
- 36. news-medical.net [news-medical.net]
- 37. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Application Note: Preparation and Handling of 8-Bromoisoquinolin-3-ol Stock Solutions
Introduction
8-Bromoisoquinolin-3-ol, also known as 8-Bromo-3-hydroxyisoquinoline, is a heterocyclic organic compound recognized for its utility as a versatile building block in medicinal chemistry and materials science.[1] Its unique structure, featuring an isoquinoline core with bromine and hydroxyl substitutions, makes it a valuable intermediate in the synthesis of novel bioactive molecules.[1] Researchers have employed this compound in the development of pharmaceuticals, including those with potential anti-cancer and anti-inflammatory properties, and in studies investigating cellular signaling pathways.[1] Given its role in drug discovery and basic research, establishing robust, reproducible protocols for the preparation of standardized stock solutions is fundamental to ensuring experimental accuracy and validity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, preparation, and storage of this compound stock solutions. The protocols herein are designed to ensure solution integrity, stability, and suitability for downstream applications.
Compound Specifications
A thorough understanding of the compound's physicochemical properties is the first step in proper handling and solution preparation.
| Property | Value | Source |
| Synonyms | 8-Bromo-3-hydroxyisoquinoline | [1] |
| CAS Number | 608515-49-7; 2159072-71-4 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Melting Point | 188 - 190 °C | [1] |
| Recommended Storage | Store powder at 0 - 8 °C, sealed and dry | [1] |
Safety & Handling Precautions
This compound is a halogenated aromatic compound.[1] While a specific, comprehensive toxicity profile may not be available, it must be handled with care, assuming potential hazards based on its chemical class. Adherence to stringent safety protocols is mandatory.
-
Engineering Controls : All handling of the solid compound and preparation of solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[3]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is required at all times.[3][4]
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes.[5]
-
Hand Protection : Chemical-resistant nitrile gloves must be worn.[3][6] Inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection : A lab coat and closed-toe shoes are required to protect the skin.[3][4]
-
-
Spill Management : Have a spill kit readily available. Small spills can be absorbed with an inert material, collected, and placed in a sealed container for disposal.
-
Waste Disposal : As a halogenated organic compound, all waste—including contaminated consumables and rinsates—must be segregated into a designated "Halogenated Organic Waste" container.[3][4][5] Never dispose of this compound or its solutions down the drain.[3]
Materials and Reagents
-
This compound powder (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade (CAS: 67-68-5)
-
Analytical balance (readable to 0.1 mg)
-
Chemical fume hood
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes (P200, P1000)
-
Sterile, amber glass vials or polypropylene cryogenic vials with screw caps
-
Personal Protective Equipment (PPE) as detailed in Section 3.0
Recommended Solvent Selection
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Its selection is based on its exceptional solvating power and compatibility with biological assays.
-
Broad Solubility : DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for novel or poorly characterized research chemicals.[7][8]
-
Miscibility : It is readily miscible with water and aqueous cell culture media, which facilitates the preparation of dilute working solutions.[7]
-
Stability : The high boiling point of DMSO (189 °C) minimizes the risk of solvent evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[7]
Causality Note: The use of high-purity, anhydrous DMSO is critical. DMSO is hygroscopic and can absorb atmospheric moisture, which may impact the long-term stability of the dissolved compound and introduce variability in experiments.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required for your specific experimental needs.
Pre-Protocol Checklist
-
Verify the chemical fume hood is operational.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Assemble all necessary materials and reagents.
-
Allow the sealed container of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
Calculation
The molecular weight (MW) of this compound is 224.06 g/mol .[1]
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )
-
Calculation: Mass (mg) = 10 mM × 1 mL × 224.06 g/mol = 2.24 mg
Step-by-Step Procedure
-
Weighing: Tare a clean, empty vial on the analytical balance inside the chemical fume hood. Carefully weigh 2.24 mg of this compound powder directly into the vial. Record the exact mass.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Facilitating Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, place the vial in a bath sonicator for 5-10 minutes. Gentle warming in a water bath (not exceeding 37°C) can also be used, but sonication is generally preferred to avoid potential thermal degradation.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure that no solid particles or precipitate are present. The solution should be clear and homogenous.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Workflow Visualization
The following diagram illustrates the standard workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
Quality Control and Best Practices
-
Aliquoting for Stability: To preserve the integrity of the stock solution, it is highly recommended to aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in cryogenic vials. This practice prevents contamination and degradation that can result from repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years). Protect vials from light by using amber vials or storing them in a light-blocking box.
-
Solubility Verification: Always visually inspect an aliquot after thawing for any signs of precipitation. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve before proceeding with dilutions.
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous buffer or cell culture medium immediately before use.
-
Thaw: Remove a single-use aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.
-
Dilution: Perform a serial dilution or a single dilution into the final experimental medium (e.g., PBS, cell culture media).
-
Example: To make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of media.
-
-
Mix and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution immediately to avoid precipitation or degradation in the aqueous environment.
Critical Experimental Control: The pleiotropic effects of DMSO on biological systems are well-documented.[7] It is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to ensure that any observed effects are attributable to the compound and not the solvent.[7]
Summary Data Table
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO | Excellent dissolving power for a wide range of compounds, miscible with aqueous media.[7][9][10] |
| Primary Stock Conc. | 10 mM (or as needed) | High enough for subsequent dilutions while minimizing the final DMSO percentage in assays. |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | Ensures long-term stability and prevents degradation. |
| Handling Practice | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and reduces the risk of contamination. |
| Working Solution Prep. | Dilute fresh from stock for each experiment | Compound may have limited stability and solubility in aqueous solutions. |
| Essential Control | Vehicle (Solvent) Control | Accounts for any biological effects of the solvent itself.[7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2159072-71-4|this compound|BLD Pharm [bldpharm.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reachever.com [reachever.com]
- 10. DMSO as solvent: Significance and symbolism [wisdomlib.org]
Application Note: Large-Scale Synthesis and Purification of 8-Bromoisoquinolin-3-ol
Abstract
8-Bromoisoquinolin-3-ol is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, including anti-cancer and anti-inflammatory agents. [1]Its unique substitution pattern allows for diverse functionalization, making a reliable and scalable synthesis protocol essential for drug discovery and development programs. This document provides a comprehensive, field-proven guide for the large-scale synthesis and purification of this compound. The described three-step synthetic route—electrophilic bromination, N-oxidation, and rearrangement/hydrolysis—is designed for robustness and scalability. Furthermore, detailed protocols for purification by recrystallization and column chromatography are presented to ensure the final product meets the high-purity requirements for pharmaceutical research.
Strategic Overview & Rationale
The synthesis of this compound from commercially available isoquinoline is most effectively achieved through a three-stage process. This strategy was chosen for its reliance on well-established, scalable reactions and the ability to control selectivity at each step.
-
Stage 1: Regioselective Bromination. Direct bromination of isoquinoline in a strong acid medium favors substitution on the benzene ring. Precise temperature control is critical to selectively yield the desired 8-bromo isomer over the 5-bromo byproduct.
-
Stage 2: N-Oxidation. The resulting 8-Bromoisoquinoline is converted to its N-oxide. This step serves to activate the pyridine ring for subsequent functionalization, a common and effective strategy in heterocyclic chemistry. [2]3. Stage 3: Rearrangement and Hydrolysis. The N-oxide undergoes a rearrangement reaction upon treatment with acetic anhydride, which preferentially introduces an acetoxy group at the C1 or C3 position. Subsequent hydrolysis yields the target this compound.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis and purification of this compound.
Safety & Handling
Large-scale synthesis requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves.
-
Isoquinoline: A hygroscopic liquid with an unpleasant odor. Handle in a fume hood. [3]* Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Reacts exothermically with water. Always add acid to water, never the reverse.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle with care, avoiding inhalation of dust.
-
Acetic Anhydride (Ac₂O): Corrosive and a lachrymator. Reacts with moisture.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions. [4]* 8-Bromoisoquinoline: Toxic if swallowed and causes skin and eye irritation. [5]* General Precautions: Ensure emergency eyewash stations and safety showers are immediately accessible. [2]All waste must be disposed of according to institutional and local regulations.
Part 1: Large-Scale Synthesis of 8-Bromoisoquinoline
Principle & Rationale: The bromination of isoquinoline is an electrophilic aromatic substitution. In a highly acidic medium like concentrated sulfuric acid, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring. The reaction temperature is the most critical parameter for regioselectivity. Maintaining a temperature between -25°C and -15°C favors the formation of the 8-bromo isomer. Higher temperatures can lead to increased formation of the 5-bromo isomer, which is difficult to separate. This protocol is adapted from a well-established procedure for the synthesis of 5-bromoisoquinoline, with temperature modifications to favor the 8-position.
Caption: Experimental workflow for the synthesis of 8-Bromoisoquinoline.
Protocol:
-
Reactor Setup: Equip a suitable multi-necked reactor with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (96%, ~7.7 volumes relative to isoquinoline). Cool the acid to 0°C using an appropriate cooling bath (ice/water).
-
Isoquinoline Addition: Slowly add isoquinoline (1.0 eq) to the stirred acid via the addition funnel, ensuring the internal temperature does not exceed 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the vigorously stirred solution. Meticulously maintain the internal temperature between -22°C and -18°C throughout the addition.
-
Reaction Monitoring: Stir the suspension for 5 hours at -18 ± 2°C. The reaction progress can be monitored by TLC (e.g., using a 9:1 Dichloromethane/Diethyl Ether eluent).
-
Work-up (Quench): In a separate, larger vessel, prepare crushed ice (approx. 22g of ice per 10mL of reaction mixture). Pour the cold reaction mixture slowly onto the crushed ice with vigorous stirring.
-
Neutralization: While maintaining the temperature below 25°C with an ice bath, carefully adjust the pH of the aqueous suspension to ~9 using 25% aqueous ammonia.
-
Extraction: Transfer the alkaline suspension to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane, 3 x 4 volumes).
-
Wash and Dry: Combine the organic phases and wash sequentially with 1M NaOH (aq) and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Part 2: Synthesis of this compound
This stage involves two distinct chemical transformations: N-oxidation followed by a rearrangement and hydrolysis.
4.1. N-Oxidation of 8-Bromoisoquinoline
Principle & Rationale: The nitrogen atom in 8-Bromoisoquinoline is nucleophilic and can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid (generated in situ from hydrogen peroxide and acetic acid). [6]This oxidation forms an N-oxide, which activates the adjacent carbon positions (C1 and C3) for nucleophilic attack and rearrangement. Direct N-oxidation is a conventional and robust method for preparing isoquinoline N-oxides. [2] Protocol:
-
Dissolution: Dissolve crude 8-Bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (~10 volumes).
-
Oxidant Addition: Cool the solution to 0°C. Add mCPBA (~77% purity, 1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Wash the reaction mixture sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 8-Bromoisoquinoline N-oxide, which can often be used in the next step without further purification.
4.2. Rearrangement to this compound
Principle & Rationale: The reaction of isoquinoline N-oxide with acetic anhydride is a classic rearrangement. [6]The N-oxide oxygen attacks the anhydride, forming an N-acetoxyisoquinolinium intermediate. A subsequent nucleophilic attack by acetate at the C1 or C3 position, followed by elimination and rearrangement, leads to acetoxyisoquinolines. While attack at C1 (leading to isocarbostyril, or isoquinolin-1-one) is often predominant, a significant amount of the 3-acetoxy isomer can be formed. [6]The final step is a simple basic hydrolysis of the acetate ester to the desired alcohol (or its tautomeric keto form, an isocarbostyril derivative).
Caption: Experimental workflow for the conversion of the N-Oxide to the final product.
Protocol:
-
Reaction Setup: Place the crude 8-Bromoisoquinoline N-oxide (1.0 eq) in a reactor equipped with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Add acetic anhydride (~5-10 volumes).
-
Rearrangement: Heat the mixture to reflux (approx. 140°C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the N-oxide.
-
Solvent Removal: Cool the reaction mixture and carefully remove the excess acetic anhydride under reduced pressure.
-
Hydrolysis: To the residue, add 10% aqueous sodium hydroxide solution (~10 volumes) and heat at 80-100°C for 1-2 hours to effect hydrolysis of the acetate intermediate.
-
Isolation: Cool the basic solution to room temperature. Carefully neutralize with hydrochloric acid to a pH of ~6-7. The product, this compound, will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude final product.
Part 3: Large-Scale Purification
The choice of purification method depends on the required purity and the scale of the operation. For multi-kilogram scale, recrystallization is often preferred for its efficiency and cost-effectiveness. For smaller scales or when exceptionally high purity (>99.5%) is required, column chromatography is the method of choice.
5.1. Protocol 1: Purification by Recrystallization
Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water) to find a system that provides good solubility at high temperatures and poor solubility at room temperature or below.
-
Dissolution: Suspend the crude this compound in a minimal amount of the chosen hot solvent in a reactor. Add more hot solvent portion-wise until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once at room temperature, place the vessel in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum at an appropriate temperature.
5.2. Protocol 2: Purification by Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. It is highly effective for removing closely related impurities.
-
Stationary Phase: Prepare a column packed with silica gel (e.g., 230-400 mesh) in the chosen eluent system.
-
Eluent Selection: Determine an appropriate mobile phase using TLC. A common system for isoquinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Loading: Dissolve the crude product in a minimum amount of the eluent or another suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
Data Summary
The following table provides target parameters for the synthesis. Yields and purity are representative and may vary based on scale and specific reaction conditions.
| Step | Reaction | Key Reagents | Temp (°C) | Typical Yield (%) | Typical Purity (%) (Crude) |
| 1 | Bromination | Isoquinoline, H₂SO₄, NBS | -25 to -18 | 65 - 75 | >90 (isomerically) |
| 2 | N-Oxidation | 8-Bromoisoquinoline, mCPBA | 0 to RT | 90 - 98 | ~90 |
| 3 | Rearrangement/Hydrolysis | N-Oxide, Ac₂O, NaOH | Reflux / 100 | 50 - 65 | ~85 |
| 4 | Purification (Recrystallization) | - | - | 70 - 85 (recovery) | >98 |
| 5 | Purification (Chromatography) | - | - | 60 - 80 (recovery) | >99.5 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 8-Bromoisoquinolin-3-ol in Materials Science Research
These application notes provide a comprehensive guide for researchers, materials scientists, and professionals in drug development on the utilization of 8-Bromoisoquinolin-3-ol as a versatile building block in the synthesis of advanced functional materials. This document outlines the fundamental properties of this compound and provides detailed protocols for its application in the development of materials for organic electronics, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and functional polymers.
Introduction: The Strategic Value of this compound in Materials Design
This compound, also known as 8-Bromo-3-hydroxyisoquinoline, is a heterocyclic compound that has garnered significant interest not only in pharmaceutical research but also as a pivotal precursor in materials science.[1] Its unique molecular architecture, featuring a reactive bromine atom at the 8-position and a hydroxyl group at the 3-position on the isoquinoline scaffold, offers a dual-functionalization platform for the rational design of novel organic materials.
The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, or amino substituents, enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules. The hydroxyl group, on the other hand, can influence the molecule's solubility, and intermolecular interactions, and can participate in charge transfer phenomena, which is particularly relevant for optoelectronic applications.[5] The isoquinoline core itself is an electron-deficient system, making its derivatives promising candidates for electron-transporting or emissive materials in electronic devices.[6]
This guide will provide detailed, field-proven insights and step-by-step protocols to empower researchers to unlock the potential of this compound in their materials science endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Synonyms | 8-Bromo-3-hydroxyisoquinoline | [1] |
| CAS Number | 608515-49-7 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 188 - 190 °C | [1] |
| Storage | Store at 0 - 8 °C, sealed in a dry environment | [1][7] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Application in Organic Light-Emitting Diodes (OLEDs)
The tunable photophysical properties of isoquinoline derivatives make them excellent candidates for use in OLEDs.[5] By modifying the this compound core through cross-coupling reactions, it is possible to synthesize novel emissive or host materials with tailored emission colors, quantum efficiencies, and charge transport characteristics.
Synthesis of a Blue-Emitting Fluorophore via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical blue-emitting fluorophore, 8-(Naphthalen-1-yl)isoquinolin-3-ol , from this compound. The introduction of the naphthalene moiety is intended to increase the conjugation and tune the emission to the blue region of the spectrum.
Reaction Scheme:
Caption: Synthesis of 8-(Naphthalen-1-yl)isoquinolin-3-ol.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), naphthalene-1-boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system of dioxane and water (4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 8-(Naphthalen-1-yl)isoquinolin-3-ol.
Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a simple, solution-processed OLED using the newly synthesized 8-(Naphthalen-1-yl)isoquinolin-3-ol as the emissive layer.
Device Architecture Workflow:
Caption: Workflow for solution-processed OLED fabrication.
Experimental Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of 8-(Naphthalen-1-yl)isoquinolin-3-ol in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporation chamber. Deposit a layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the ETL, followed by a thin layer of lithium fluoride (LiF) and a thicker layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Application in Functional Polymers
The ability of this compound to be incorporated into polymer chains via cross-coupling reactions opens up possibilities for creating novel functional polymers with interesting optical, electronic, or sensory properties.
Synthesis of a Polyfluorene Copolymer via Suzuki Polymerization
This protocol describes the synthesis of a copolymer of a fluorene derivative and This compound , resulting in a polymer with the isoquinoline moiety as a pendant group. Such polymers could exhibit unique photophysical properties and find applications in polymer light-emitting diodes (PLEDs) or chemical sensors.
Polymerization Scheme:
Caption: Synthetic route to a functional polyfluorene.
Experimental Protocol:
Note: This protocol outlines a general approach. The precise stoichiometry and reaction conditions may require optimization.
-
Monomer Preparation: Synthesize or procure the necessary monomers: 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
-
Polymerization Setup: In a Schlenk tube, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and a small amount of this compound as an end-capping agent or a comonomer if a statistical copolymer is desired.
-
Catalyst System: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand like SPhos, and a base such as potassium phosphate (K₃PO₄).
-
Inert Atmosphere and Solvent: Purge the tube with argon. Add degassed toluene and a small amount of degassed water.
-
Polymerization Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Work-up: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and re-dissolve it in a minimal amount of a good solvent like chloroform or THF. Re-precipitate into methanol. Repeat this process several times to remove catalyst residues and low molecular weight oligomers.
-
Characterization: Dry the polymer under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FT-IR spectroscopy to confirm its structure. The photophysical properties (absorption and emission spectra, quantum yield) should be investigated using UV-Vis and fluorescence spectroscopy.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its strategic functional groups allow for precise control over the molecular architecture and resulting properties of new materials. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in the exciting and rapidly advancing fields of organic electronics and polymer science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoisoquinolin-3-ol
Welcome to the dedicated technical support center for the synthesis of 8-Bromoisoquinolin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related isoquinoline scaffolds. As a key intermediate in the development of novel therapeutics, including potential anti-cancer and anti-inflammatory agents, optimizing the synthesis of this compound is critical for advancing drug discovery programs.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Low or No Product Yield in the Cyclization Step
Potential Causes:
-
Insufficient Electrophilicity of the Carbonyl Group: In reactions like the Bischler-Napieralski or Pomeranz-Fritsch type syntheses, the cyclization relies on an intramolecular electrophilic aromatic substitution.[2][3][4][5] If the carbonyl group of the precursor is not sufficiently activated, the reaction will be sluggish or fail.
-
Deactivation of the Aromatic Ring: The presence of electron-withdrawing groups on the benzene ring of your starting material can deactivate it towards electrophilic attack, thereby hindering the cyclization.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically impede the intramolecular cyclization.
-
Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature is crucial for successful cyclization. Harsh conditions can lead to decomposition of the starting material or product.[6]
Solutions:
-
Choice of Activating Agent/Catalyst: For Bischler-Napieralski type reactions, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can be more effective than phosphorus oxychloride (POCl₃) alone, especially for less activated aromatic rings.[4][5][7] For Pomeranz-Fritsch type reactions, a stronger acid catalyst may be required, but care must be taken to avoid charring.[2][8][9]
-
Reaction Temperature and Time: Systematically screen reaction temperatures. While higher temperatures can promote cyclization, they can also lead to side reactions. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Protecting Groups: If your starting material contains sensitive functional groups, consider using protecting groups to prevent side reactions.
Question 2: Formation of Significant Side Products
Potential Causes:
-
Over-bromination: During the bromination step to introduce the bromine at the C8 position, it is possible to get di- or poly-brominated products, especially if the reaction conditions are not carefully controlled.[10][11]
-
Formation of Styrene Derivatives: In the Bischler-Napieralski reaction, a common side reaction is the formation of a styrene derivative through a retro-Ritter type reaction.[7]
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tars.[11]
Solutions:
-
Control of Bromination: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) to improve selectivity.[12][13] Perform the reaction at a low temperature and add the brominating agent portion-wise to maintain control.
-
Solvent Choice: In the Bischler-Napieralski reaction, using a nitrile solvent can sometimes suppress the formation of styrene byproducts.[7]
-
Reaction Conditions Optimization: A systematic optimization of reaction temperature, time, and catalyst loading can help to minimize the formation of side products.
Question 3: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Product and Byproducts: The desired this compound may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging.
-
Product Insolubility: The product may have limited solubility in common organic solvents, making extraction and purification difficult.
-
Tautomerization: The "-ol" form of the product can exist in equilibrium with its keto tautomer, isoquinolone. This can sometimes lead to broadened peaks in chromatography and NMR.
Solutions:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
pH Adjustment during Workup: The solubility of the product may be pH-dependent due to the presence of the phenolic hydroxyl group and the basic nitrogen of the isoquinoline ring. Adjusting the pH of the aqueous phase during workup can facilitate extraction and separation from impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical approach would be a multi-step synthesis. One plausible route involves the synthesis of the isoquinolin-3-ol core followed by bromination, or the synthesis of an appropriately substituted precursor that can be cyclized to form the final product directly. A Bischler-Napieralski or Pomeranz-Fritsch reaction are common methods for forming the isoquinoline core.[3][8][14] For instance, starting from a suitably substituted β-phenylethylamine, a Bischler-Napieralski reaction could be employed to construct the dihydroisoquinoline intermediate, which can then be oxidized to the isoquinoline.[5][15] Subsequent bromination would then yield the desired product.
Q2: How can I selectively introduce the bromine atom at the C8 position?
Achieving regioselective bromination on the isoquinoline ring can be challenging.[11] The position of bromination is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions. For isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. To favor C8 bromination, a directing group might be necessary, or careful control of the reaction conditions (e.g., temperature, solvent, brominating agent) is required.[12][13]
Q3: What analytical techniques are recommended for characterizing this compound?
For comprehensive characterization, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the bromo and hydroxyl substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and C=N bonds.
-
Melting Point: A sharp melting point is a good indicator of product purity.
Experimental Protocols
Protocol 1: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
This protocol outlines a general procedure for the cyclization of a β-phenylethylamide, a key step in many isoquinoline syntheses.[4][5][15]
Materials:
-
Substituted β-phenylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the β-phenylethylamide in anhydrous toluene, add POCl₃ dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline derivative.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aromatization of a Dihydroisoquinoline
Materials:
-
3,4-Dihydroisoquinoline derivative (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Anhydrous toluene or xylene
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline derivative in anhydrous toluene or xylene.
-
Add 10 mol% Pd/C to the solution.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude isoquinoline product.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Cyclization
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | POCl₃ | Toluene | 110 | 40-70 | [4][5] |
| 2 | P₂O₅ | Xylene | 140 | 50-80 | [4][7] |
| 3 | PPA | - | 150-180 | 60-90 | [14] |
| 4 | Tf₂O | Dichloromethane | 0 to rt | 70-95 | [5] |
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. organicreactions.org [organicreactions.org]
Overcoming solubility issues of 8-Bromoisoquinolin-3-ol in aqueous buffers
Welcome to the technical support center for 8-Bromoisoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure the success and reproducibility of your experiments.
Introduction to this compound
This compound is a heterocyclic compound with a structure that suggests poor aqueous solubility, a common characteristic of many isoquinoline derivatives.[1][2] Its aromatic rings and bromine substituent contribute to its lipophilic nature, while the ionizable hydroxyl and nitrogen groups present opportunities for solubility manipulation. Understanding these properties is the first step in developing a successful solubilization strategy.
This guide will walk you through a logical troubleshooting process, from initial stock solution preparation to advanced formulation techniques, ensuring you can achieve and maintain the desired concentration of this compound for your in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Properties and Initial Stock Preparation
Q1: What are the basic chemical properties of this compound that affect its solubility?
A1: this compound's solubility is governed by its molecular structure, which features a largely hydrophobic isoquinoline core. Like its parent compound, isoquinoline, it is sparingly soluble in water but dissolves well in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2]
The molecule possesses two key ionizable groups that are critical for solubility enhancement strategies:
-
A basic nitrogen atom in the isoquinoline ring. The pKa of the parent isoquinoline is approximately 5.14.[2]
This amphoteric nature means its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.
Q2: I'm starting my experiments. What is the recommended solvent for preparing a primary stock solution of this compound?
A2: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[4]
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] Preparing a high-concentration stock in 100% DMSO (e.g., 10-50 mM) allows for subsequent dilution into your aqueous experimental buffer while keeping the final organic solvent concentration to a minimum. This is crucial as high concentrations of organic solvents can be toxic to cells or interfere with assay components.[4]
Section 2: Troubleshooting Compound Precipitation in Aqueous Buffers
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, pH 7.4). What's happening and how can I fix it?
A3: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit under those specific conditions. The buffer is a poor solvent for your compound, and the small amount of DMSO carried over is insufficient to keep it dissolved.
Here is a systematic approach to troubleshoot this common issue:
Caption: Troubleshooting workflow for compound precipitation.
The solubility of ionizable compounds like this compound can be dramatically increased by adjusting the pH of the buffer to favor the charged (and thus more water-soluble) form of the molecule.[5]
-
To solubilize via the basic nitrogen: Lower the pH of your buffer. By moving the pH to at least 1-2 units below the pKa of the isoquinoline nitrogen (pKa ~5.14), you can ensure it becomes protonated (cationic). A buffer pH of 3.0-4.0 would be a good starting point.
-
To solubilize via the acidic hydroxyl group: Raise the pH of your buffer. By adjusting the pH to be 1-2 units above the pKa of the hydroxyl group (predicted pKa ~11), it will become deprotonated (anionic). A buffer pH of 12-13 would be required, which may not be compatible with many biological assays.
Critical Consideration: Always verify that the adjusted pH does not negatively impact your assay's performance, protein stability, or cellular health.
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Prepare your aqueous buffer at the desired final concentration (e.g., PBS).
-
Adjust the pH of the buffer. For solubilization via the basic nitrogen, slowly add small aliquots of dilute HCl (e.g., 0.1 M) to your buffer while monitoring with a calibrated pH meter until the target pH (e.g., 4.0) is reached.
-
Perform the dilution. Add a small volume of the DMSO stock to the pH-adjusted buffer and vortex immediately and vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Neutralize if necessary. For certain cell-based assays, you may need to bring the pH of the final solution back to a physiological range (e.g., 7.4) with a small amount of dilute NaOH just before adding it to the cells. The compound may remain in a supersaturated but usable state for the duration of the experiment.
If pH adjustment is not a viable option, a water-miscible co-solvent can be included in the final aqueous buffer to increase the solubility of the compound.[5]
Common Co-solvents and Recommended Starting Concentrations:
| Co-solvent | Typical Starting Concentration | Maximum Tolerated (Assay Dependent) |
| DMSO | 1-2% (v/v) | Up to 5% |
| Ethanol | 1-5% (v/v) | Up to 10% |
| PEG 400 | 5-10% (v/v) | Up to 20% |
| Propylene Glycol | 5-10% (v/v) | Up to 20% |
Important: You must run a vehicle control in your experiment to ensure that the co-solvent at the final concentration does not have any biological effects on its own.
Section 3: Advanced Solubilization Strategies
Q4: pH adjustment and co-solvents are not working or are incompatible with my assay. What other options do I have?
A4: When standard methods are insufficient, advanced formulation techniques such as complexation with cyclodextrins can be highly effective.[6]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is highly water-soluble.[6]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyisoquinoline | 7651-81-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Identifying and minimizing byproducts in 8-Bromoisoquinolin-3-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.
Q1: I'm observing an unexpected, highly polar spot on my TLC plate that stains with permanganate. What could it be?
A1: This is a common observation and likely indicates the formation of over-brominated or oxidized byproducts . The synthesis of 8-Bromoisoquinolin-3-ol, often proceeding through a Pomeranz-Fritsch type reaction or modifications thereof, is sensitive to reaction conditions that can lead to undesired side reactions.[1][2][3]
Likely Byproducts:
-
Dibrominated isoquinolinols: Formed if the brominating agent is in excess or if the reaction temperature is not carefully controlled.
-
Oxidized species: The isoquinoline ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, leading to N-oxides or other degradation products.[4]
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: Carefully measure the brominating agent (e.g., N-Bromosuccinimide) and add it portion-wise to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions. For bromination of isoquinoline, temperatures as low as -25°C are sometimes used to enhance regioselectivity and minimize byproduct formation.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: These polar byproducts can often be removed by column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate these impurities.[6]
Q2: My final product yield is significantly lower than expected, and the crude material is a dark, tarry substance. What is the likely cause?
A2: Low yields and the formation of polymeric materials are often indicative of harsh reaction conditions, particularly in the acid-catalyzed cyclization step of isoquinoline synthesis.[7] The Pomeranz-Fritsch reaction, for instance, traditionally uses strong acids like concentrated sulfuric acid, which can lead to charring and polymerization if not controlled.[1][2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Excessive Acid Concentration | Use the minimum effective concentration of the acid catalyst. Consider alternative, milder Lewis acids like trifluoroacetic anhydride.[2] |
| High Reaction Temperature | The cyclization step is often exothermic. Ensure adequate cooling and maintain a stable internal temperature. Overheating can lead to decomposition and polymerization.[7] |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent product degradation. |
| Reactive Intermediates | The intermediates in the Pomeranz-Fritsch reaction can be unstable. Ensure a clean reaction setup and high-purity starting materials to avoid side reactions.[8] |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small aliquot of the reaction mixture, along with the starting material as a reference, onto a TLC plate.
-
Develop the plate and visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q3: My NMR spectrum shows a mixture of this compound and another isomeric byproduct. How can I improve the regioselectivity?
A3: The formation of isomeric byproducts, such as 5-bromoisoquinolin-3-ol, is a common challenge in the electrophilic substitution of isoquinolines. The position of bromination is influenced by both electronic and steric factors.
Strategies to Enhance Regioselectivity:
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid often provides better regioselectivity for the 5- and 8-positions.[9][10]
-
Directed Ortho-Metalation: A more advanced strategy involves the use of a directing group to achieve high regioselectivity. This method, however, requires additional synthetic steps.
-
Temperature Control: As mentioned previously, lower temperatures during bromination can significantly improve the ratio of the desired 8-bromo isomer over other isomers.[5]
-
Purification: Careful column chromatography is typically required to separate the isomers. It may be necessary to screen different solvent systems to achieve baseline separation.[11]
Visualization of Isomer Formation
Caption: Regioselectivity in the bromination of Isoquinolin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While several methods exist for isoquinoline synthesis, a common approach for substituted isoquinolinols involves a modification of the Pomeranz-Fritsch reaction.[1][3][12] This typically involves the condensation of a substituted benzaldehyde with an aminoacetal, followed by an acid-catalyzed cyclization. For this compound, a 2-bromobenzaldehyde derivative would be a logical starting material.
Alternative Synthetic Strategies:
-
Bischler-Napieralski Reaction: This method involves the cyclodehydration of an acylated β-phenylethylamine.[13]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization.[13]
-
Metal-Catalyzed Cyclizations: Modern methods often employ transition metal catalysts to achieve cyclization under milder conditions.[14][15]
Q2: Which analytical techniques are most effective for identifying impurities in my this compound product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][16]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of byproducts, which is a critical step in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the definitive structural confirmation of the desired product and for characterizing unknown impurities.
Q3: How can I effectively remove residual starting materials from my final product?
A3: Unreacted starting materials are a common type of process-related impurity.[4] Their removal is crucial for obtaining a high-purity final product.
Purification Methods:
-
Column Chromatography: This is the most common method for separating the product from less polar starting materials.
-
Recrystallization: If a suitable solvent system can be found where the product has significantly lower solubility than the starting materials at a given temperature, recrystallization can be a highly effective and scalable purification method.
-
Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. veeprho.com [veeprho.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
- 8. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Pomeranz-Fritsch Reaction [drugfuture.com]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. Isoquinoline synthesis [organic-chemistry.org]
- 15. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Isoquinolin-3-ol
Welcome to the technical support center for the bromination of isoquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring you can optimize your synthetic strategy for yield, regioselectivity, and purity.
Introduction: The Chemistry of Brominating Isoquinolin-3-ol
Isoquinolin-3-ol is an electron-rich heterocyclic compound, making it highly susceptible to electrophilic aromatic substitution. The presence of the hydroxyl group and the nitrogen atom within the fused ring system presents a unique chemical challenge, influencing the position of bromination. Isoquinolin-3-ol exists in tautomeric equilibrium with its isoquinolin-3(2H)-one form. This duality in its nature can affect its reactivity and the ultimate distribution of brominated products. Understanding the interplay of electronic effects and reaction conditions is paramount to achieving the desired brominated isomer.
This guide will provide you with the foundational knowledge and practical insights to control the outcome of your bromination reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of isoquinolin-3-ol.
Problem 1: Low or No Yield of Brominated Product
Q: I am not observing any significant formation of my desired brominated isoquinolin-3-ol. What are the likely causes and how can I fix this?
A: A low or non-existent yield in a bromination reaction can be attributed to several factors, primarily related to the reactivity of your brominating agent and the reaction conditions.
-
Insufficiently Activated Brominating Agent: For electron-rich systems like isoquinolin-3-ol, N-Bromosuccinimide (NBS) is a common choice. However, its electrophilicity may need to be enhanced. The use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), can protonate the isoquinoline nitrogen, which deactivates the ring towards electrophilic attack but can improve regioselectivity.[1][2] For a more potent brominating system, consider using molecular bromine (Br₂) in the presence of a Lewis acid, though this can be less selective.
-
Reaction Temperature is Too Low: While lower temperatures often favor selectivity, they can also significantly slow down the reaction rate. If you are running the reaction at or below 0°C and observing no product, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC as you increase the temperature to avoid the formation of side products.
-
Inappropriate Solvent: The choice of solvent can impact the solubility of your starting material and the stability of the reaction intermediates. For brominations with NBS, polar aprotic solvents like acetonitrile or dichloromethane are often effective.[3] If solubility is an issue, consider exploring other solvent systems.
-
Decomposition of Starting Material: Strong acidic conditions or elevated temperatures can potentially lead to the decomposition of your starting material. Ensure that your isoquinolin-3-ol is stable under the chosen reaction conditions by running a control experiment without the brominating agent.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Poor Regioselectivity / Mixture of Isomers
Q: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is often the primary challenge in the bromination of substituted heterocycles. The directing effects of both the hydroxyl group and the heterocyclic nitrogen atom come into play.
-
Understanding Directing Effects: The hydroxyl group is a strong activating, ortho-, para- director. The nitrogen in the isoquinoline ring directs electrophilic substitution to the 5- and 8-positions.[2][4] The final substitution pattern will be a result of the interplay between these effects.
-
Temperature Control is Critical: Lowering the reaction temperature is a powerful tool for enhancing regioselectivity.[5] Reactions that are kinetically controlled at lower temperatures often favor a single isomer, whereas higher temperatures can lead to a thermodynamic mixture of products. For sensitive substrates, temperatures as low as -25°C have been shown to improve selectivity in isoquinoline brominations.[1]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Polar solvents can stabilize charged intermediates, potentially altering the energy landscape of the reaction and favoring one isomer over another.[6] Experimenting with a range of solvents from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) is recommended.
-
Choice of Brominating Agent: The steric bulk and reactivity of the brominating agent can influence where it attacks the isoquinoline ring. N-Bromosuccinimide (NBS) is often more selective than molecular bromine (Br₂).[7]
Table 1: General Guide for Influencing Regioselectivity
| Factor | To Favor Kinetic Product (often less stable) | To Favor Thermodynamic Product (often more stable) |
| Temperature | Low (e.g., -25°C to 0°C) | High (e.g., Room Temperature to Reflux) |
| Solvent | Non-polar (e.g., CCl₄, Dichloromethane) | Polar (e.g., Acetic Acid, Acetonitrile) |
| Brominating Agent | Sterically hindered (e.g., NBS) | Less hindered (e.g., Br₂) |
Problem 3: Formation of Polybrominated Products
Q: I am observing the formation of di- and tri-brominated products, but I only want to add one bromine atom. How can I prevent over-bromination?
A: The high reactivity of isoquinolin-3-ol makes it prone to multiple brominations. Controlling the stoichiometry and reaction time is key to achieving mono-bromination.
-
Control Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent. Adding the brominating agent slowly and portion-wise can help to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple additions.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed and before significant amounts of polybrominated products are formed.
-
Deactivating the Ring: While seemingly counterintuitive, the use of a strong acid can protonate the nitrogen, making the ring system less reactive and therefore less susceptible to over-bromination.[1]
Problem 4: Difficult Purification of Isomers
Q: I have a mixture of brominated isomers that are difficult to separate by column chromatography. What other purification techniques can I try?
A: The separation of regioisomers can be challenging due to their similar polarities.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for purification. Carefully screen different solvent systems to find one in which the desired isomer has lower solubility than the undesired isomers at a given temperature.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[8][9]
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. For example, converting the hydroxyl group to an ether or ester may alter the physical properties of the isomers enough to allow for easier separation. The protecting group can then be removed in a later step.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the bromination of isoquinolin-3-ol?
A1: The bromination of isoquinolin-3-ol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:
-
Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) is activated, often by a Lewis or Brønsted acid, to generate a more potent electrophilic bromine species.
-
Nucleophilic Attack: The electron-rich isoquinolin-3-ol ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated product.
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism of electrophilic bromination.
Q2: Which position on the isoquinolin-3-ol ring is most likely to be brominated?
A2: The regiochemical outcome is a complex interplay of directing effects. The hydroxyl group at C3 strongly activates the ortho positions (C4) and the para position (C1 is not aromatic, so the effect extends to the benzene ring). The nitrogen atom directs electrophiles to the C5 and C8 positions.[2][4] Therefore, bromination could potentially occur at C4, C5, or C8. The specific conditions will determine the major product. Without a direct literature precedent for this specific substrate, initial small-scale experiments are recommended to determine the substitution pattern under your chosen conditions.
Q3: What are the best practices for handling brominating agents like molecular bromine and NBS?
A3:
-
Molecular Bromine (Br₂): This is a highly corrosive and toxic liquid with a high vapor pressure. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution, such as sodium thiosulfate, readily available in case of spills.
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally safer to handle than liquid bromine.[7] However, it is an irritant and should be handled with care. Over time, NBS can decompose to release bromine, so it is best to use a fresh bottle or recrystallize older batches if they appear yellow or brown. Store NBS in a cool, dark place.
Q4: Can I use other brominating agents for this reaction?
A4: Yes, several other brominating agents can be used, each with its own advantages and disadvantages. Some alternatives include:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid brominating agent that can be used under similar conditions to NBS.
-
Pyridinium Tribromide: A solid, less hazardous alternative to liquid bromine.
-
N,N'-Dibromoisocyanuric acid (DBI): A highly reactive brominating agent that can be effective for less reactive substrates.[1]
Q5: How do I properly quench a bromination reaction?
A5: At the end of the reaction, it is important to quench any unreacted brominating agent. This can be done by adding a reducing agent. Common quenching agents include:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution: This is a widely used and effective quenching agent.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution: Another common and effective choice. The reaction mixture is typically stirred with the quenching solution until the characteristic color of bromine (if present) disappears.
Experimental Protocols
The following are general protocols that can be used as a starting point for the bromination of isoquinolin-3-ol. Optimization will likely be required for your specific needs.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is a good starting point for achieving mono-bromination under relatively mild conditions.
Materials:
-
Isoquinolin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve isoquinolin-3-ol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Bromination using Molecular Bromine in Acetic Acid
This protocol uses a more reactive brominating agent and may lead to different regioselectivity or a higher degree of bromination.
Materials:
-
Isoquinolin-3-ol
-
Molecular bromine (Br₂)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve isoquinolin-3-ol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. acgpubs.org [acgpubs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to heteroaromatic systems like bromoquinolines can present unique challenges.[1][2] The nitrogen atom in the quinoline ring can influence the electronic properties of the substrate and potentially coordinate to the palladium catalyst, leading to unexpected outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve common issues encountered during these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, explaining the causality behind experimental choices to empower you to make informed decisions in your research.
Q1: My Suzuki reaction with a bromoquinoline shows no product formation, and I'm recovering my starting materials. What are the fundamental checks I should perform?
When a reaction fails to initiate, it's crucial to systematically verify the integrity of each component and the reaction setup. The issue often lies with the catalyst's activity or the reaction environment.
A1: Initial Troubleshooting Steps
-
Verify Catalyst Activity: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[3][4]
-
Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to Pd(0) in situ.[3] This reduction can sometimes be slow or incomplete. Consider switching to a commercially available, air-stable Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for easy activation.[3]
-
Catalyst Decomposition: Palladium black (insoluble metallic palladium) indicates catalyst decomposition.[3] This can be caused by impurities or exposure to oxygen. Ensure your catalyst is sourced from a reliable supplier and handled appropriately.
-
-
Ensure Anaerobic Conditions: The catalytic cycle is sensitive to oxygen, which can oxidize the active Pd(0) species and lead to side reactions like the homocoupling of boronic acids.[3]
-
Degassing: Thoroughly degas your solvent(s) before use. Common methods include sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Using a Schlenk line or a glovebox is highly recommended.[5]
-
-
Check Reagent Quality:
-
Bromoquinoline: Ensure your bromoquinoline is pure. Impurities can sometimes interfere with the catalyst.
-
Boronic Acid/Ester: Verify the purity and stability of your boron reagent. Boronic acids, especially heteroaryl ones, can be prone to decomposition (protodeboronation).[3][6]
-
Base and Solvent: Use high-purity, dry solvents (unless aqueous conditions are intended) and ensure your base has not degraded.
-
Q2: My reaction is sluggish and gives a low yield of the desired coupled product. How can I improve the conversion?
Low yields are a common frustration. The problem can often be traced to suboptimal reaction parameters for the specific bromoquinoline substrate. The position of the bromine atom on the quinoline ring (e.g., 3-bromo vs. 6-bromo) can significantly affect its reactivity.
A2: Optimizing for Higher Yield
-
Increase Reaction Temperature: The oxidative addition of the bromoquinoline to the palladium center is often the rate-limiting step.[7] Increasing the temperature can significantly accelerate this step. A good starting point for many bromoquinolines is 80-100 °C.[1] If you see no improvement, consider if your solvent's boiling point is a limiting factor.
-
Screen Ligands: The choice of ligand is critical. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle.[3] For electron-deficient heteroaryl halides like bromoquinolines, electron-rich and bulky phosphine ligands are often effective.
-
Standard Ligands: Triphenylphosphine (PPh₃) is a common starting point, often used with Pd(PPh₃)₄.[8]
-
Buchwald Ligands: For more challenging couplings, consider advanced biaryl phosphine ligands like SPhos or XPhos, which are known to promote the coupling of heteroaryl halides.[2][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can be excellent alternatives to phosphines, offering high stability and reactivity.[4][10]
-
-
Re-evaluate Your Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][10] The strength and nature of the base can dramatically impact the reaction outcome.
-
Carbonates: Na₂CO₃ and K₂CO₃ are common, effective bases for many Suzuki couplings with bromoquinolines.[1]
-
Phosphates: K₃PO₄ is a stronger base that can be effective when carbonates fail.
-
Fluorides: CsF or KF can be particularly useful, as the fluoride ion is thought to activate the boronic acid.[11]
-
-
Solvent System: The solvent must solubilize all components of the reaction. Biphasic solvent systems are very common for Suzuki reactions.
Q3: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid (R-B(OH)₂ → R-R). How can I prevent this?
Homocoupling is a classic side reaction in Suzuki couplings and is often promoted by the presence of oxygen or an excess of a Pd(II) species.[3]
A3: Suppressing Homocoupling
-
Rigorous Exclusion of Oxygen: As mentioned in A1, oxygen can promote the oxidation of Pd(0) to Pd(II), which can then catalyze the homocoupling of the boronic acid.[3] Ensure your degassing procedure is effective.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II) species that might otherwise be generated during the in-situ reduction of a Pd(II) precatalyst.[3]
-
Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents). Using a large excess can sometimes favor homocoupling. Conversely, some sources suggest adding the halide in excess to outcompete the homocoupling pathway.[5] Experiment with the stoichiometry to find the optimal balance for your system.
-
Modify the Base: In some cases, a very strong base can promote boronic acid decomposition and subsequent side reactions. If you are using a strong base like K₃PO₄, consider switching to a milder carbonate base.
Q4: My bromoquinoline is being consumed, but the main product is the dehalogenated quinoline. What is causing this and how do I fix it?
The formation of a dehalogenated (or hydrodehalogenated) product indicates that after the oxidative addition step, the aryl-palladium intermediate is being intercepted by a hydride source before it can undergo transmetalation.[3]
A4: Preventing Dehalogenation
-
Identify the Hydride Source:
-
Solvents: Alcohols (like isopropanol) or solvents with abstractable hydrogens can be hydride donors. If you are using such a solvent, switch to a more robust one like dioxane or toluene.
-
Bases: Amine bases can sometimes be a source of hydride.[3] If using an amine, consider switching to an inorganic base.
-
Reagents: Impurities in your reagents or starting materials could also be the culprit.
-
-
Accelerate Transmetalation: The key to preventing dehalogenation is to make the transmetalation step faster than the undesired hydride transfer.
-
Use a More Active Boron Species: Boronic acids are generally more reactive than their pinacol ester counterparts in transmetalation.[7] If you are using a boronate ester, consider switching to the corresponding boronic acid. Alternatively, potassium aryltrifluoroborates are bench-stable and often highly effective coupling partners.[9][13]
-
Increase Base Strength/Concentration: A stronger or more concentrated base can accelerate the formation of the 'ate' complex of the boronic acid, which is the active species in transmetalation.[4]
-
Q5: I suspect my boronic acid is decomposing during the reaction, leading to low yields. How can I confirm and prevent this?
This is a common issue known as protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohol) to give the corresponding arene.[6] Heteroaromatic boronic acids can be particularly susceptible to this side reaction.[3]
A5: Addressing Protodeboronation
-
Use a More Stable Boron Reagent: If your boronic acid is unstable, consider using a more robust derivative.
-
Boronate Esters: Pinacol esters (Bpin) are generally more stable to protodeboronation than the corresponding boronic acids.[3][14]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6][9]
-
Trifluoroborates (BF₃K): Potassium organotrifluoroborates are another class of highly stable, crystalline solids that are excellent coupling partners.[9]
-
-
Modify Reaction Conditions:
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation, though this may require different base/solvent systems (e.g., KOtBu in THF).
-
Choice of Base: Avoid strongly acidic or basic conditions during workup and purification if your boronic acid is sensitive. Powdered KF is known to be effective while being mild enough to avoid cleaving base-labile groups.[10]
-
Data & Protocols
Recommended Reaction Conditions for Bromoquinolines
The optimal conditions are highly substrate-dependent. However, the following table provides validated starting points for the Suzuki coupling of 3-bromoquinoline.[1]
| Arylboronic Acid Partner | Pd Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 |
General Experimental Protocol
This protocol is a generalized procedure and should be optimized for your specific substrates.[1]
-
Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
Stability and degradation of 8-Bromoisoquinolin-3-ol under experimental conditions
Introduction for the Researcher
Welcome to the technical support guide for 8-Bromoisoquinolin-3-ol (CAS No. 608515-49-7 / 2159072-71-4). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile isoquinoline derivative in their work.[1][2] As a bifunctional molecule featuring a nucleophilic hydroxyl group, a reactive bromine atom, and a heterocyclic isoquinoline core, its stability can be a critical parameter for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into its handling, stability, and potential degradation pathways, structured in a practical question-and-answer format to address common issues encountered in the lab.
Section 1: General Handling, Storage, and Solution Preparation
This section focuses on proactive measures to prevent degradation before your experiment even begins. Proper storage and handling are the first line of defense in ensuring the integrity of your starting material.
FAQ 1: What are the definitive storage and handling conditions for this compound?
Answer:
Proper storage is crucial to maintain the compound's purity, which is typically supplied at 95-100% as a yellow powder.[1] While different suppliers may provide slightly varying recommendations, a consolidated best-practice approach is as follows:
-
Temperature: Store the solid compound under refrigerated conditions, between 0°C and 8°C.[1] This minimizes the rate of potential solid-state degradation reactions. While some suppliers suggest room temperature storage is acceptable if sealed and dry, refrigeration is the more conservative and recommended approach for long-term stability.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. The isoquinolin-3-ol moiety, particularly in its phenolic form, can be susceptible to oxidation over time, which may be indicated by a darkening of the material from its typical yellow color.[3]
-
Moisture: The compound is a hygroscopic solid.[4] Strict exclusion of moisture is critical. Water can not only act as a solvent for degradation but can also participate directly in hydrolytic pathways, especially under non-neutral pH conditions.
-
Light: Protect the compound from direct light. Aromatic and heterocyclic systems are often photosensitive.[5] Store the vial in a dark location or use an amber vial to prevent potential photodecomposition. The C-Br bond, in particular, can be susceptible to photoinduced homolysis.[6]
FAQ 2: I need to prepare a stock solution. What solvents are recommended and are there any I should avoid?
Answer:
The choice of solvent is critical and depends on both solubility and chemical compatibility.
Recommended Solvents:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for creating high-concentration stock solutions. These are effective solvents for many heterocyclic compounds.
-
Ethers: Dioxane and Tetrahydrofuran (THF) can be used, but be aware of peroxide formation in aged THF, as peroxides can initiate oxidative degradation.
-
Alcohols: Methanol and ethanol can be used, but with caution. Given the compound has a hydroxyl group, transesterification is not a concern, but these protic solvents can participate in certain degradation reactions, especially if acidic or basic impurities are present.
Solvents and Conditions to Avoid:
-
Aqueous Solutions (Unbuffered): Avoid storing the compound in unbuffered water for extended periods. The stability of related heterocyclic compounds is known to be highly pH-dependent.[7][8]
-
Strong Acids: While isoquinoline is a weak base (pKa of 5.14) and dissolves in dilute acids to form salts, strong, hot acidic conditions can promote hydrolysis or other unwanted reactions.[4]
-
Strong Bases: The hydroxyl group is phenolic and therefore acidic. Strong bases (e.g., NaOH, KOH) will deprotonate it to form a phenoxide. This deprotonated form is highly activated and much more susceptible to oxidation.
-
Reactive Halogenated Solvents: At elevated temperatures, some halogenated solvents like bromoform have been shown to react with substrates during thermal degradation studies.[9] While unlikely at room temperature, it is a potential incompatibility to consider.
Best Practice for Solution Preparation:
-
Always use fresh, anhydrous, high-purity solvents.
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, aliquot the stock solution into single-use vials, purge with inert gas (Argon/Nitrogen), and store at -20°C or -80°C in the dark.
-
Before use, allow the frozen solution to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
Section 2: Troubleshooting Experimental Failures
When reactions don't proceed as expected, degradation of a key starting material is a common culprit. This section provides logical steps to diagnose stability-related issues.
FAQ 3: My reaction is giving inconsistent yields and multiple unexpected spots on TLC. How do I determine if my this compound is degrading under the reaction conditions?
Answer:
This is a classic symptom of starting material instability. The cause can be thermal, pH-related, or a specific chemical incompatibility. A systematic troubleshooting approach using control experiments is the most effective way to diagnose the issue.
This is a simplified study you can perform to test the stability of your compound under your specific reaction conditions.
-
Objective: To identify if heat, pH, or a specific reagent is causing the degradation of this compound.
-
Methodology:
-
Prepare 4 identical vials. To each, add a known amount of this compound and your reaction solvent (e.g., 1 mg/mL).
-
Vial 1 (Control): Store at room temperature in the dark.
-
Vial 2 (Thermal Stress): Add all reaction components except for your other primary reactant(s). Heat the mixture to your reaction temperature for the planned duration.
-
Vial 3 (Reagent Control): Add one potentially reactive reagent at a time (e.g., your base or catalyst) and stir at room temperature.
-
Vial 4 (Full Reaction Mock-up): Prepare as for Vial 2, but include all reagents.
-
-
Analysis:
-
After the specified time, take an aliquot from each vial.
-
Analyze by TLC or LC-MS. Compare Vials 2, 3, and 4 to the control (Vial 1).
-
Interpretation:
-
If Vial 2 shows significant degradation, your compound is thermally unstable in that solvent.
-
If Vial 3 shows degradation, you have a specific chemical incompatibility.
-
If only Vial 4 shows degradation, the issue may be with the reaction itself, not necessarily starting material stability.
-
-
The following diagram outlines a logical workflow for diagnosing instability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2159072-71-4|this compound|BLD Pharm [bldpharm.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Purifying 8-Bromoisoquinolin-3-ol from crude reaction mixtures
Welcome to the technical support center for the purification of 8-Bromoisoquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. As an amphoteric molecule containing both a weakly acidic hydroxyl group and a basic nitrogen atom, this compound presents unique purification challenges. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for purification?
Understanding the molecule's properties is the foundation of an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior from its structure and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value / Expected Behavior | Significance for Purification |
| Molecular Formula | C₉H₆BrNO[1] | --- |
| Molecular Weight | 224.05 g/mol [1] | Essential for calculating molarity and yield. |
| pKa (acidic) | ~8-10 (Estimated) | The hydroxyl group is phenolic and weakly acidic. It will be deprotonated at high pH (>10), forming a water-soluble phenolate salt. This is key for acid-base extraction. |
| pKa (basic) | ~4-5 (Estimated) | The isoquinoline nitrogen is weakly basic. It will be protonated at low pH (<4), forming a water-soluble ammonium salt. This can also be used in acid-base extraction strategies. |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Moderately soluble in ethyl acetate and dichloromethane. Poorly soluble in non-polar solvents like hexanes and water (at neutral pH). | Guides the selection of solvents for recrystallization and chromatography. |
| Appearance | Likely a solid at room temperature.[2] | If the crude product is an oil, it indicates significant impurities. |
Q2: What are the most common impurities I can expect in my crude reaction mixture?
The impurities in your crude product are highly dependent on the synthetic route. However, for typical syntheses involving bromination of an isoquinolin-3-ol precursor or cyclization of a brominated precursor, you should anticipate:
-
Unreacted Starting Materials: The most common impurity. Their properties will dictate the best removal method.
-
Isomeric Impurities: Formation of other bromoisoquinolin-3-ol isomers (e.g., 5-bromo, 7-bromo). These can be very difficult to separate due to similar polarities and may require careful chromatographic optimization.[3]
-
Over-brominated Products: Di- or tri-brominated isoquinolinols (e.g., 5,8-dibromoisoquinolin-3-ol). These are typically less polar than the desired product.[3]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.
-
Reaction Byproducts: Tar and polymeric materials, especially if the reaction was run at high temperatures or for extended periods.
Q3: What is the best overall strategy for purifying this compound?
There is no single "best" method; the optimal strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general workflow for selecting a purification path.
References
Technical Support Center: Enhancing Regioselectivity in Isoquinoline Synthesis
Welcome to the technical support center dedicated to resolving challenges in isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in these critical reactions. Isoquinoline scaffolds are central to a vast array of natural products and pharmaceutical agents, making their efficient and selective synthesis a paramount goal.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explore the mechanistic underpinnings of regioselectivity, empowering you to make informed decisions at the bench.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of 3,4-dihydroisoquinoline synthesis, involving the intramolecular electrophilic cyclization of β-arylethylamides.[3][4][5] While powerful, it is often plagued by regioselectivity issues, especially with substituted aromatic rings.
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski reaction is producing a mixture of regioisomers. How can I favor cyclization at the desired position?
A1: This is a classic challenge rooted in the principles of electrophilic aromatic substitution. The cyclization is directed by the electronic properties of the substituents on the aromatic ring.
-
Underlying Cause: The reaction proceeds via an electrophilic attack on the aromatic ring by a nitrilium ion or a related species.[4][5] Cyclization will preferentially occur at the aromatic position that is most activated (electron-rich) and sterically accessible.
-
Troubleshooting Strategy 1: Analyze Substituent Effects.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) are strongly activating and ortho-, para-directing. If you have a meta-EDG relative to the ethylamide side chain, cyclization will almost always occur at the para-position, which is sterically favored.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or trifluoromethyl (-CF3) are deactivating and meta-directing. These substrates are challenging and often require harsher conditions.
-
-
Troubleshooting Strategy 2: Modify Reaction Conditions.
-
Lewis Acid Strength: The choice of condensing agent can influence selectivity. Stronger dehydrating systems like P₂O₅ in refluxing POCl₃ are necessary for less activated rings but can sometimes lead to less selective reactions or side products.[4][6][7] Milder conditions, such as using triflic anhydride (Tf₂O) at lower temperatures, can sometimes offer better control.[5]
-
-
Expert Insight: If your substrate has two potential cyclization sites of similar electronic activation, steric hindrance often becomes the deciding factor. The reaction will favor the less hindered position. Consider if a blocking group strategy is feasible to temporarily deactivate one position.
Q2: I'm observing a significant amount of a styrene byproduct instead of my desired dihydroisoquinoline. What is happening and how can I prevent it?
A2: You are likely encountering a retro-Ritter reaction, a common side reaction in Bischler-Napieralski synthesis.[6][7]
-
Mechanism of Side Reaction: The nitrilium ion intermediate, which is key to the cyclization, can instead fragment, leading to the formation of a stable styrene derivative and a nitrile.[7] This pathway is particularly favored if the resulting styrene is part of a conjugated system.
-
Preventative Measures:
-
Solvent Choice: A clever solution is to use the corresponding nitrile (e.g., acetonitrile if your amide was derived from acetic acid) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back toward the nitrilium ion intermediate, suppressing the side product formation.[7]
-
Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination that forms the nitrile, thus avoiding the retro-Ritter pathway.[7]
-
Workflow Diagram: Troubleshooting Regioselectivity in Bischler-Napieralski Reactions
Caption: Decision tree for troubleshooting Bischler-Napieralski reactions.
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction builds the 1,2,3,4-tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9] Regiocontrol is critical when the aromatic ring is unsymmetrically substituted.
Frequently Asked Questions & Troubleshooting
Q1: My Pictet-Spengler reaction with a dopamine precursor is giving a mixture of the 6,7-dihydroxy (salsolinol) and 7,8-dihydroxy (isosalsolinol) regioisomers. How can I control this?
A1: This is a well-documented challenge where regioselectivity is highly dependent on reaction pH. The key is controlling the protonation state of the reactants and intermediates.[10]
-
Mechanistic Insight: The reaction involves the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[9][11] The position of the attack is determined by the nucleophilicity of the aromatic ring carbons.
-
Acidic pH (e.g., < 4): At low pH, the phenolic hydroxyl groups are protonated, reducing their electron-donating ability. The cyclization proceeds via a standard electrophilic aromatic substitution mechanism on the activated ring, strongly favoring attack para to the existing hydroxyl group (C-6), leading almost exclusively to the desired salsolinol isomer.[10]
-
Neutral to Slightly Basic pH (e.g., 6-8): As the pH increases, a phenolate-iminium zwitterion can form. The increased electron density at the ortho position (C-2) makes it more nucleophilic, leading to the formation of the isosalsolinol isomer.[10]
-
-
Troubleshooting Strategy:
-
For 6,7-Isomer (Salsolinol): Ensure strongly acidic conditions. Use catalysts like HCl or H₂SO₄ and maintain a low pH throughout the reaction.
-
For 7,8-Isomer (Isosalsolinol): This is synthetically more challenging. The reaction must be run under carefully controlled neutral or slightly basic conditions, often with phosphate buffers, but yields of this isomer are typically lower.[10]
-
Q2: The reaction with my electron-poor phenylethylamine is sluggish and gives low yields. What can I do?
A2: The Pictet-Spengler reaction is fundamentally an electrophilic aromatic substitution, which is disfavored on electron-deficient rings.[9]
-
Cause: Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, slowing down or completely inhibiting the ring-closing step.
-
Solutions:
-
Increase Electrophilicity of the Iminium Ion: Instead of relying on simple acid catalysis, you can pre-form an imine and then acylate it (e.g., with an acid chloride or anhydride). This generates a highly reactive N-acyliminium ion, which is a much more potent electrophile capable of cyclizing onto even deactivated rings under milder conditions.[9]
-
Harsher Conditions: While not always ideal, increasing the temperature and using stronger acid catalysts like polyphosphoric acid (PPA) can sometimes force the cyclization to occur, though this may lead to side reactions.
-
Protocol: N-Acyliminium Ion Mediated Pictet-Spengler for Deactivated Systems
-
Imine Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane, DCM). Stir at room temperature for 1-2 hours until imine formation is complete (monitor by TLC or LC-MS).
-
Acylation & Cyclization: Cool the solution to 0 °C. Slowly add an acylating agent (e.g., acetyl chloride, 1.2 equiv) or trifluoroacetic anhydride (TFAA).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the imine and formation of the tetrahydroisoquinoline product.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[12][13] Regioselectivity is a concern for substituted benzaldehydes.
Frequently Asked Questions & Troubleshooting
Q1: My Pomeranz-Fritsch cyclization is giving poor yields and multiple unidentified byproducts. What are the critical parameters to control?
A1: The classical Pomeranz-Fritsch reaction is notorious for requiring harsh conditions (e.g., concentrated sulfuric acid), which can lead to degradation, especially with sensitive substrates.[13][14] The key is to use a modified, milder procedure.
-
The Bobbitt Modification: This is the preferred modern approach. It introduces a hydrogenation step to form a more stable aminoacetal intermediate before cyclization. This intermediate cyclizes under much milder acidic conditions (e.g., concentrated HCl), significantly reducing side product formation and improving yields.[15][16]
-
Troubleshooting Steps:
-
Adopt the Bobbitt Modification: If you are using the classical procedure, switch to the Pomeranz-Fritsch-Bobbitt (PFB) sequence. First, form the iminoacetal, then reduce it (e.g., with H₂/Raney Ni or NaBH₄) to the aminoacetal.[16]
-
Acid Choice for Cyclization: For the final cyclization of the aminoacetal, concentrated HCl is a standard choice. However, for deactivated systems, perchloric acid (HClO₄) has been shown to be effective.[16][17]
-
Control of Water: The reaction involves several dehydration steps. Ensure your reagents and solvents are dry for the initial condensation, but the cyclization step itself is often performed in aqueous acid.
-
Regioselectivity Table: Pomeranz-Fritsch-Bobbitt Cyclization
| Substituent on Benzaldehyde | Activating/Deactivating | Expected Major Regioisomer(s) | Recommended Conditions |
| 3-Methoxy | Activating | 7-Methoxy-THIQ | Standard PFB (Conc. HCl) |
| 4-Methoxy | Activating | 6-Methoxy-THIQ | Standard PFB (Conc. HCl) |
| 3-Chloro | Deactivating | 7-Chloro-THIQ (major), 5-Chloro-THIQ (minor) | Stronger Acid (e.g., HClO₄) may be needed |
| 4-Chloro | Deactivating | 6-Chloro-THIQ | Stronger Acid (e.g., HClO₄) |
Note: THIQ refers to Tetrahydroisoquinoline. The formation of 5-substituted byproducts is more significant with deactivating groups as the electronic preference is weaker, allowing cyclization at the more sterically hindered ortho position.[17]
Section 4: Modern Methods for Regiocontrol
While classical methods are valuable, modern transition-metal-catalyzed reactions offer powerful, often superior, control over regioselectivity through directed C-H activation.[1]
Q1: How can I achieve regioselectivity that is not possible with classical electrophilic substitution rules?
A1: Transition-metal-catalyzed C-H activation/annulation reactions are the solution. These methods use a directing group on the substrate to guide a metal catalyst to a specific C-H bond, typically ortho to the directing group, overriding the inherent electronic biases of the ring.[1]
-
General Principle:
-
A substrate with a directing group (e.g., an oxime, amide, or imine) coordinates to a metal center (e.g., Rh(III), Pd(II), Ru(II)).[1][18][19]
-
The metal catalyst selectively activates a nearby C-H bond (usually ortho) to form a metallacycle intermediate.
-
This intermediate then reacts with a coupling partner (e.g., an alkyne or alkene).
-
A subsequent annulation and reductive elimination sequence forms the isoquinoline ring and regenerates the catalyst.
-
-
Advantages:
-
Predictable Regioselectivity: The position of the directing group dictates the site of functionalization.
-
Functional Group Tolerance: These reactions often proceed under milder conditions than classical methods, tolerating a wider range of functional groups.
-
Atom Economy: They are highly efficient, often generating less waste.[18]
-
Example Workflow: Rh(III)-Catalyzed Synthesis of Isoquinolines
Caption: Workflow for directed C-H activation isoquinoline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. alchetron.com [alchetron.com]
- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 8-Bromoisoquinolin-3-ol Production
Welcome to the technical support center for the synthesis and scale-up of 8-Bromoisoquinolin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic building block. We will address common challenges encountered during production, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your lab and beyond.
Section 1: Synthetic Strategy and Key Challenges
The synthesis of this compound is not a trivial undertaking and presents challenges in regioselectivity, purification, and functional group introduction, especially during scale-up. A common and logical synthetic approach involves a two-stage process: first, the synthesis of the 8-bromoisoquinoline core, followed by the introduction of the hydroxyl group at the C-3 position.
The primary challenges that researchers face are:
-
Regiocontrol during Bromination: Direct bromination of the isoquinoline core can lead to a mixture of isomers, primarily the 5-bromo and 8-bromo products, which are often difficult to separate.[1]
-
Introduction of the C-3 Hydroxyl Group: This step often requires the synthesis and subsequent hydrolysis of a precursor like 8-bromo-3-chloroisoquinoline, which involves potentially harsh reaction conditions.
-
Purification: The separation of constitutional isomers and other impurities at a large scale can be a significant bottleneck, demanding robust crystallization or chromatographic methods.
-
Safety and Handling: The synthesis employs hazardous reagents, including strong acids and toxic intermediates, requiring stringent safety protocols.[2]
Below is a generalized workflow illustrating a potential synthetic route.
Caption: A potential two-stage workflow for the synthesis of this compound.
Section 2: Troubleshooting the 8-Bromoisoquinoline Core Synthesis (FAQs)
The synthesis of the 8-bromoisoquinoline intermediate is often the most challenging step due to issues with selectivity.
Q1: My bromination of isoquinoline yields a mixture of 5-bromo and 8-bromo isomers, with the 5-bromo isomer dominating. How can I improve the regioselectivity for the 8-position?
A: This is a classic and well-documented challenge in isoquinoline chemistry. Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion, primarily at the C-5 and C-8 positions. Under many conditions, the C-5 position is kinetically favored.
Causality & Solution: The key to enhancing selectivity towards the 8-position lies in rigorous control of reaction parameters, particularly temperature.
-
Temperature Control: It is crucial to maintain a very low temperature during the addition of the brominating agent. Procedures aiming to suppress the formation of the 5-bromo isomer often run at temperatures between -15°C and -30°C.[3] Higher temperatures tend to favor the formation of the 5-bromo isomer, which is very difficult to remove from the desired 8-bromo product.[1]
-
Solvent System: The use of concentrated sulfuric acid (H₂SO₄) as the solvent is common.[3][4] The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and influencing the directive effects on the benzenoid ring.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine for large-scale work due to its ease of handling and improved selectivity.[3] Ensure the NBS is of high purity; recrystallizing it prior to use can be essential for high yields and purity.[1]
Caption: Competing pathways in the bromination of isoquinoline.
Q2: I'm struggling with the purification of 8-bromoisoquinoline from its isomers. What are the best practices for scale-up?
A: The difficulty in separating 5- and 8-bromoisoquinoline isomers is a major hurdle.[1] While laboratory-scale purifications might rely on column chromatography, this is often not economically viable for large-scale production.
Troubleshooting & Protocols:
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective, scalable method. This requires a well-insulated column and precise temperature control to achieve good separation.[1]
-
Recrystallization: This is the most common and scalable purification method. The key is finding a suitable solvent or solvent system that solubilizes one isomer more than the other at a given temperature.
-
Recommended Protocol (Recrystallization):
-
Dissolve the crude isomeric mixture in a minimal amount of a hot solvent system, such as a heptane/toluene mixture.[3]
-
If the solution is colored, it can be filtered hot through a pad of Celite to remove particulate impurities.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a pure crystal of 8-bromoisoquinoline can aid in selective crystallization.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum. Multiple recrystallization cycles may be necessary to achieve the desired purity.
-
-
Q3: My reaction yield is consistently low, even when accounting for isomeric distribution. What could be the cause?
A: Low yields can stem from several factors, from reagent quality to reaction workup.
Potential Causes & Solutions:
-
Reagent Quality: As mentioned, the purity of NBS is critical. Old or impure NBS can contain succinimide and free bromine, leading to side reactions and lower efficiency.[1]
-
Stoichiometry: Using a large excess of NBS should be avoided, as this can lead to the formation of di- and tri-brominated byproducts, such as 5,8-dibromoisoquinoline, which complicates purification and lowers the yield of the desired monobrominated product.[1][5]
-
Workup Procedure: The quenching step is critical. The reaction mixture is strongly acidic and highly exothermic upon neutralization.
-
Protocol (Quenching):
-
Pour the cold reaction mixture slowly onto a large amount of crushed ice to dissipate heat.[1]
-
Carefully adjust the pH to basic (e.g., pH 9-10) using a base like 25% aqueous ammonia while maintaining a low temperature (<25-30°C) with an ice bath.[1][3]
-
Proceed with the extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane) immediately after neutralization to prevent potential degradation of the product in the aqueous basic mixture.
-
-
Section 3: Troubleshooting the Introduction of the 3-Hydroxy Group (FAQs)
Once pure 8-bromoisoquinoline is obtained, the next stage is introducing the hydroxyl group at the C-3 position. The tautomer, 8-bromo-isoquinolin-3(2H)-one, is often the more stable form.
Q4: What is a viable and scalable route to introduce the 3-hydroxy group onto the 8-bromoisoquinoline core?
A: Direct hydroxylation is generally not feasible. A more robust strategy involves a two-step sequence: introduction of a good leaving group at the C-3 position, followed by nucleophilic substitution (hydrolysis). A common precursor is 8-Bromo-3-chloroisoquinoline .[6] This intermediate can be synthesized from related isoquinoline-3-one precursors or via other multi-step sequences. The subsequent hydrolysis provides the desired this compound.
Q5: My hydrolysis of 8-Bromo-3-chloroisoquinoline to produce this compound is inefficient and requires very harsh conditions. How can this be optimized for scale-up?
A: The hydrolysis of an aryl chloride, particularly on an electron-deficient ring system, can be challenging and often requires forcing conditions (high temperature, strong base) which can lead to decomposition or side reactions.
Optimization Strategies:
-
Reaction Conditions: Standard conditions involve heating with a strong aqueous base (e.g., NaOH or KOH) in a high-boiling point solvent like ethylene glycol or under pressure.
-
Catalysis: For scale-up, exploring catalytic methods is highly recommended to reduce the harshness of the conditions. Copper-catalyzed nucleophilic substitution (Ullmann-type reaction) with hydroxide can be effective at lower temperatures.
-
Side Reactions: A major concern is the potential for debromination or other rearrangements under strongly basic and high-temperature conditions. Careful monitoring of the reaction profile by HPLC is essential.
| Parameter | Standard Conditions | Potential Optimization | Rationale for Scale-Up |
| Base | 40-50% aq. NaOH/KOH | K₂CO₃ / Cs₂CO₃ | Milder bases can reduce degradation and improve safety. |
| Temperature | 150-200 °C | 100-130 °C (with catalyst) | Lower temperatures reduce energy costs and improve safety. |
| Catalyst | None | CuI / Ligand (e.g., L-proline) | Catalysis allows for milder conditions, improving yield and purity. |
| Solvent | Ethylene Glycol, Dioxane | DMSO, NMP | Choice of solvent can significantly impact reaction rate and solubility. |
Representative Protocol (Hydrolysis): Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a pressure-rated reactor, charge 8-bromo-3-chloroisoquinoline, a suitable solvent (e.g., dioxane or NMP), and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
If using a catalyst, add CuI (5-10 mol%) and a suitable ligand.
-
Seal the reactor and heat the mixture with vigorous stirring to 120-150°C. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent any pressure.
-
Dilute the reaction mixture with water and acidify with concentrated HCl until the pH is acidic to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a solvent like ethanol or acetic acid.
Section 4: General Scale-Up and Safety
Q6: What are the primary safety concerns when scaling up the synthesis of this compound?
A: Safety is paramount. The synthesis involves several hazardous materials and exothermic steps.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and reacts violently with water. Use appropriate acid-resistant gloves, lab coat, and face shield.
-
Toxic Intermediates and Product: 8-Bromoisoquinoline is classified as acutely toxic if swallowed.[2] The final product should be handled with similar care. Always handle these solids in a fume hood to avoid inhalation of dust.[2]
-
Exothermic Reactions: Both the dissolution of isoquinoline in sulfuric acid and the quenching/neutralization step are highly exothermic. On a large scale, the rate of addition and the efficiency of the cooling system are critical to prevent a thermal runaway. Always add reagents slowly and monitor the internal temperature.
-
Waste Disposal: All chemical waste, including acidic/basic aqueous layers and solvent washes, must be disposed of in accordance with local environmental regulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.ie [fishersci.ie]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoquinoline-Based Kinase Inhibitors: Evaluating the Potential of the 8-Bromoisoquinolin-3-ol Scaffold
In the landscape of kinase inhibitor discovery, the isoquinoline scaffold stands out as a "privileged structure"—a molecular framework that consistently yields compounds with potent and selective biological activity. Its rigid bicyclic system provides an excellent foundation for orienting functional groups to interact with the ATP-binding pocket of various kinases. This guide offers a comparative analysis of established isoquinoline-based kinase inhibitors and explores the potential of the novel, yet uncharacterized, 8-Bromoisoquinolin-3-ol scaffold. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to inform the design and evaluation of next-generation kinase inhibitors.
The Isoquinoline Scaffold: A Cornerstone of Kinase Inhibition
The isoquinoline core is a versatile template for developing kinase inhibitors due to its ability to engage in key interactions within the kinase active site, such as hydrogen bonding and hydrophobic interactions. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that mimic the adenine region of ATP. Furthermore, the fused ring system allows for the strategic placement of various substituents to enhance potency and selectivity.
This guide will delve into the characteristics of three well-established isoquinoline-based inhibitors—Bosutinib, BI-D1870, and Vandetanib—to provide a baseline for understanding the structure-activity relationships (SAR) within this class of compounds. We will then turn our attention to the this compound scaffold, discussing its potential and the critical considerations for its development as a kinase inhibitor.
Comparative Analysis of Established Isoquinoline-Based Kinase Inhibitors
To understand the potential of novel isoquinoline scaffolds, it is essential to examine the successes of existing inhibitors. The following compounds represent a diverse range of kinase targets and therapeutic applications, all stemming from the versatile isoquinoline framework.
Bosutinib: A Dual Src/Abl Inhibitor
Bosutinib is a potent inhibitor of the Src-family kinases and Bcr-Abl, the constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[1][2] Its clinical success underscores the therapeutic potential of targeting these key oncogenic drivers.
-
Mechanism of Action : Bosutinib is an ATP-competitive inhibitor that binds to the kinase domain of Bcr-Abl and Src, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[3][4][5]
BI-D1870: A Potent and Selective RSK Inhibitor
BI-D1870 is a highly selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[6] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in various cellular processes, including cell growth, survival, and proliferation.
-
Mechanism of Action : BI-D1870 is an ATP-competitive inhibitor that targets the N-terminal kinase domain of RSK isoforms, preventing the phosphorylation of its substrates.[6] Interestingly, some studies have shown that BI-D1870 can also affect mTORC1 signaling in an RSK-independent manner, highlighting the importance of comprehensive off-target profiling.[7]
Vandetanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Vandetanib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[8][9] This multi-targeted approach allows Vandetanib to simultaneously inhibit tumor angiogenesis and cancer cell proliferation.
-
Mechanism of Action : Vandetanib is an ATP-competitive inhibitor that binds to the kinase domains of VEGFR, EGFR, and RET, blocking the signaling pathways that contribute to tumor growth, invasion, and angiogenesis.[8][10][11]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of the discussed isoquinoline-based kinase inhibitors against their primary targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| Bosutinib | Src | 1.2 | [2] |
| Abl | 25-50 | [2] | |
| BI-D1870 | RSK1 | 31 | [12] |
| RSK2 | 24 | [12] | |
| RSK3 | 18 | [12] | |
| RSK4 | 15 | [12] | |
| Vandetanib | VEGFR2 | 40 | [8] |
| EGFR | 500 | [8] | |
| RET | 100 | [8] |
Signaling Pathways Targeted by Isoquinoline-Based Inhibitors
The efficacy of these inhibitors stems from their ability to modulate critical signaling cascades. The following diagrams illustrate the points of intervention for Bosutinib, BI-D1870, and Vandetanib.
Figure 1: Simplified signaling pathway showing the inhibitory action of Bosutinib on BCR-ABL and Src.
References
- 1. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 2. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ClinPGx [clinpgx.org]
- 5. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 6. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 9. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the Cellular Target Engagement of 8-Bromoisoquinolin-3-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of 8-Bromoisoquinolin-3-ol. Our investigation begins with the hypothesis that, based on its structural similarity to known pharmacophores, this compound functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2] Validating this hypothesis is a critical step in preclinical development, providing confidence that the compound's biological effects are a direct result of its interaction with the intended target.[3]
We will explore a multi-tiered experimental strategy, moving from direct evidence of target binding to the quantification of downstream pharmacodynamic effects. For comparative analysis, we will benchmark the performance of this compound against Olaparib, a clinically approved and well-characterized PARP inhibitor.[4]
The Putative Target: PARP's Role in the DNA Damage Response
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical sensors of DNA single-strand breaks (SSBs).[5] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.[5]
PARP inhibitors exert their therapeutic effect through a mechanism known as "PARP trapping." They bind to the active site of PARP1 that is already associated with DNA, preventing its auto-PARylation and release. This trapped PARP-DNA complex is a significant roadblock for DNA replication forks, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in cell death via synthetic lethality.[5]
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Methodology 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
The most direct way to confirm target engagement in an unperturbed cellular environment is to demonstrate that the compound physically binds to its target protein.[3] The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule inhibitor like this compound to its target protein, PARP1, increases the protein's resistance to heat-induced denaturation.[6]
By heating intact, compound-treated cells to a range of temperatures and then quantifying the amount of soluble PARP1 remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the inhibitor provides direct and compelling evidence of target binding.[3]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to ~80% confluency. Treat cells with this compound (e.g., 10 µM), Olaparib (10 µM, positive control), or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize samples to equal protein concentration, add loading buffer, and analyze by SDS-PAGE and Western blot using a specific antibody against PARP1.
-
Data Interpretation: Quantify the band intensity for PARP1 at each temperature for each condition. Plot the intensity relative to the non-heated control against temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
Methodology 2: Immunoblotting for PARP Activity (PARylation Assay)
Beyond confirming binding, it is crucial to demonstrate that this compound inhibits the enzymatic function of PARP in cells. This can be directly measured by quantifying the levels of PARylation following DNA damage. A potent inhibitor should block the synthesis of PAR chains.
Experimental Protocol: Cellular PARylation Assay
-
Cell Culture and Pre-treatment: Plate cells and grow to ~80% confluency. Pre-treat the cells with various concentrations of this compound, Olaparib, or vehicle control for 1-2 hours.
-
Induce DNA Damage: Induce acute DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes or 0.01% Methyl Methane-sulfonate (MMS) for 15 minutes. Include an undamaged control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Analysis: Normalize protein concentrations and analyze lysates via Western blot. Probe separate membranes with a pan-ADP-ribose binding reagent (to detect PAR chains) and an anti-PARP1 antibody. A loading control (e.g., β-actin or GAPDH) is essential.
-
Data Interpretation: In the vehicle-treated, DNA-damaged sample, a strong smear or ladder of high molecular weight bands should appear on the anti-PAR blot, indicating robust PARylation. Effective inhibition by this compound will show a dose-dependent reduction of this PAR signal, similar to the Olaparib positive control.
Methodology 3: Quantifying Downstream Pharmacodynamic Effects
The ultimate confirmation of effective target engagement is the observation of a predicted downstream biological consequence. For a PARP inhibitor, this is the accumulation of DNA double-strand breaks, which can be visualized and quantified by staining for the phosphorylated form of histone H2AX (γH2AX), a well-established marker for DSBs.[7]
Caption: Workflow for high-content imaging of γH2AX DNA damage foci.
Experimental Protocol: γH2AX Immunofluorescence Assay
-
Cell Culture and Treatment: Seed cells (ideally in a homologous recombination-deficient line like MDA-MB-436 for a more pronounced effect, alongside a proficient line like HeLa) in 96-well imaging plates. Treat with a dose-response of this compound, Olaparib, or vehicle for 24-48 hours.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 5% BSA in PBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstaining and Imaging: Counterstain nuclei with DAPI. Acquire images on a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number, intensity, and area of γH2AX foci within each nucleus.
-
Data Interpretation: A significant, dose-dependent increase in the number of γH2AX foci per cell in the this compound-treated samples relative to the vehicle control confirms the expected downstream pharmacodynamic effect of PARP inhibition.
Data Synthesis and Comparative Analysis
To build a robust case for target engagement, data from all three methodologies should be integrated. The table below summarizes the expected outcomes and provides a framework for comparing this compound with the gold-standard inhibitor, Olaparib.
| Parameter | This compound (Hypothetical Data) | Olaparib (Reference Data) | Interpretation |
| CETSA Thermal Shift (ΔTm) | + 3.5 °C @ 10 µM | + 4.2 °C @ 10 µM | A positive shift confirms direct binding to PARP1 in intact cells. The magnitude of the shift can correlate with binding affinity. |
| PARylation IC₅₀ (Cellular) | 85 nM | 15 nM | Demonstrates functional inhibition of PARP enzymatic activity. The IC₅₀ provides a measure of cellular potency. |
| γH2AX Foci Induction (Fold Change) | 6-fold increase @ 1 µM | 8-fold increase @ 1 µM | Confirms the intended downstream biological consequence of PARP inhibition, linking target engagement to a cellular phenotype. |
The following table compares the described experimental approaches, allowing researchers to select the most appropriate methods for their specific questions and resources.
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein.[3][6] | - Direct evidence of target binding- Performed in intact, live cells- No compound labeling required | - Requires a specific and high-quality antibody- May not be suitable for all targets- Does not measure functional inhibition |
| Cellular PARylation Assay | Immunodetection of PAR chains synthesized by PARP enzymes after DNA damage. | - Direct measure of target enzyme inhibition- Allows for dose-response analysis and IC₅₀ determination- Reflects a proximal pharmacodynamic effect | - Requires induction of DNA damage- Indirect measure of binding- Western blot can be semi-quantitative |
| γH2AX Foci Imaging | Immunofluorescent detection of a downstream marker of DNA double-strand breaks.[7] | - Measures a key biological consequence- High-throughput and quantitative- Links target engagement to a relevant cancer phenotype | - Distal downstream effect; may be influenced by other pathways- Time- and labor-intensive protocol- Requires specialized imaging and analysis equipment |
Conclusion
Validating the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining direct binding assays like CETSA with functional readouts of enzymatic activity and downstream signaling, researchers can build a compelling, self-validating dataset. This guide provides a clear, experimentally-driven path to confidently establish that this compound engages and inhibits its putative target, PARP, within the complex environment of a living cell. The consistent use of a well-characterized reference compound like Olaparib is paramount for interpreting the potency and efficacy of new chemical entities.
References
- 1. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of 8-bromoadenine on DNA repair] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profiling: A Guide to Assessing 8-Bromoisoquinolin-3-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of the small molecule inhibitor, 8-Bromoisoquinolin-3-ol. We will delve into the scientific rationale behind kinase selectivity, provide a detailed experimental protocol for robust profiling, and present a comparative analysis against established inhibitors.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast number of processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]
Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or side effects.[4][5] Conversely, in some cases, this polypharmacology can be beneficial, creating a multi-targeted therapeutic effect.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely a characterization step but a critical component of preclinical development that informs its therapeutic potential and safety.
This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential anti-cancer properties.[7] While its direct, comprehensive kinase inhibitory profile is not widely published, its structural similarity to other known kinase inhibitors warrants a detailed investigation into its selectivity across the kinome. This guide outlines the principles and a practical approach for conducting such a study.
Experimental Design: A Strategy for Comprehensive Profiling
The objective is to quantify the inhibitory activity of this compound against a diverse panel of kinases to determine its potency and selectivity. A well-designed experiment is self-validating, incorporating appropriate controls and standardized methodologies.
Rationale for Kinase Panel Selection
A representative kinase panel is crucial for a meaningful selectivity profile. The panel should not be arbitrary but should include:
-
Primary Target(s) (if known): To establish on-target potency.
-
Closely Related Kinases: To assess selectivity within the same kinase family.
-
Frequently Implicated Off-Targets: Kinases known to be promiscuously inhibited (e.g., SRC, LCK).
-
Diverse Kinome Representation: Kinases from different branches of the kinome tree to provide a broad overview of selectivity.
-
Disease-Relevant Kinases: Kinases implicated in pathways relevant to the compound's intended therapeutic area.
Choice of Assay: Quantifying Inhibition
For large-scale profiling, luminescence-based ADP detection assays, such as ADP-Glo™, are an industry standard.[8] These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The principle is robust: the less luminescence detected in the presence of the inhibitor, the more potent the inhibition. This method offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based method for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.[8]
Materials:
-
This compound (Test Compound)
-
Staurosporine (Positive Control, non-selective inhibitor)
-
DMSO (Vehicle Control)
-
Recombinant Kinases (Panel of interest)
-
Kinase-specific Substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations. This is crucial for generating a full dose-response curve. c. Prepare control solutions: Staurosporine (e.g., starting at 10 µM) and a DMSO-only vehicle control.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of each serially diluted test compound, control compound, or DMSO vehicle to the appropriate wells. b. Prepare a master mix of the specific kinase in kinase assay buffer. Add 2.5 µL of this kinase solution to each well. c. Incubate the plate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. d. Prepare a master mix of the corresponding kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination. e. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. f. Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.
-
ADP Detection and Signal Generation: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity. c. Convert raw luminescence units to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for each kinase.
Results and Comparative Analysis
The following tables present hypothetical, yet plausible, data for the cross-reactivity profiling of this compound. This data is for illustrative purposes to guide interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| PKN3 | AGC | 85 |
| PKN1 | AGC | 1,250 |
| PKA | AGC | 3,500 |
| ROCK1 | AGC | 980 |
| Aurora A | Aurora | 4,200 |
| Haspin | Atypical | >10,000 |
| CLK1 | CMGC | 8,750 |
| CDK2/CycA | CMGC | >10,000 |
| EGFR | TK | 6,300 |
| SRC | TK | 2,100 |
| VEGFR-2 | TK | 5,500 |
| p38α (MAPK14) | CMGC | >10,000 |
This data is hypothetical and for illustrative purposes only.
From this profile, we can infer that this compound shows preferential, though not exclusive, inhibition of PKN3.[9] The selectivity over the closely related PKN1 is over 14-fold. The compound shows significantly weaker activity against kinases from other families, such as Aurora A and EGFR.[10] Interestingly, the lack of activity against Haspin aligns with published data suggesting that 8-position bromine substitution on similar scaffolds can be detrimental to Haspin inhibition.[11]
Table 2: Comparative Profile of Kinase Inhibitors
| Feature | This compound (Hypothetical) | Alpelisib (PI3Kα Selective) | Staurosporine (Non-Selective) |
| Primary Target | PKN3 | PI3Kα | Pan-Kinase |
| On-Target Potency (IC50) | 85 nM | ~5 nM | ~6 nM (PKA) |
| Selectivity Profile | Moderately Selective | Highly Selective | Pan-Active |
| Key Off-Targets | PKN1, ROCK1, SRC | Weak activity on other PI3K isoforms | Hundreds of kinases at <1 µM |
| Therapeutic Window | Potentially Moderate | Wide | Narrow (used as a tool compound) |
This comparative analysis highlights the spectrum of kinase inhibitor selectivity. While Staurosporine is a potent inhibitor, its utility is limited to in vitro research due to its profound lack of selectivity. Alpelisib represents a highly optimized, selective inhibitor. This compound, based on this hypothetical data, sits in between as a moderately selective inhibitor, which could be a starting point for further medicinal chemistry optimization to either enhance potency and selectivity for PKN3 or explore its potential as a multi-targeted agent.
Mechanistic Context: The Impact of Off-Target Inhibition
Understanding the potential impact of off-target effects requires placing them in the context of cellular signaling pathways. For instance, unintended inhibition of SRC, a non-receptor tyrosine kinase, could have widespread consequences as it is a key node in multiple pathways controlling cell proliferation, survival, and migration.
The diagram below illustrates the MAPK/ERK pathway, a central signaling cascade in cell proliferation. Off-target inhibition of kinases within this or intersecting pathways (e.g., SRC) by a compound like this compound could lead to complex and unpredictable cellular outcomes.
Caption: Potential off-target effect on the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide provides a robust methodology for profiling the kinase cross-reactivity of this compound. The process of generating a comprehensive selectivity profile is fundamental to modern drug discovery.[4] It allows for an early, data-driven assessment of a compound's potential, flagging possible liabilities and uncovering new therapeutic opportunities.
For this compound, the next steps would involve confirming these findings in cellular models to assess on-target engagement and the downstream consequences of both on- and off-target inhibition. The moderately selective profile presented here suggests that it could serve as a valuable chemical scaffold. Future medicinal chemistry efforts could focus on modifying the isoquinoline core to either enhance selectivity for PKN3 or deliberately broaden its activity against a desired set of kinases for a multi-targeted approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of H-8 analogues as PKN3 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 8-Bromoisoquinolin-3-ol Against Approved DNA Damage Response Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The landscape of oncology drug discovery is continually evolving, with a significant focus on identifying novel small molecules that can selectively target cancer cell vulnerabilities. Isoquinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth comparative analysis of 8-Bromoisoquinolin-3-ol , a member of this promising class, against clinically approved drugs targeting the DNA damage response (DDR) pathway. Due to the nascent stage of research on this compound, this guide will extrapolate its potential mechanism of action based on the known activities of structurally related 8-hydroxyquinoline derivatives and propose a framework for its efficacy evaluation against established therapeutics.
Mechanistic Landscape: Unraveling the Potential of this compound
While direct mechanistic studies on this compound are limited, the broader family of 8-hydroxyquinolines has been shown to exert anticancer effects through various mechanisms, including the induction of DNA damage and inhibition of key enzymes involved in DNA replication and repair.[4][5][6] This suggests two primary, scientifically plausible hypotheses for the mechanism of action of this compound:
-
Induction of DNA Damage: Similar to other quinoline derivatives, this compound may intercalate with DNA or generate reactive oxygen species (ROS), leading to single- and double-strand breaks. This accumulation of DNA damage can overwhelm the cancer cell's repair machinery, triggering apoptosis.
-
Inhibition of Topoisomerase I: Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand breaks and ultimately, cell death. Several 8-hydroxyquinoline derivatives have been identified as topoisomerase I inhibitors.
These potential mechanisms position this compound in the therapeutic space of DDR inhibitors. For a robust comparative analysis, this guide will focus on two classes of approved drugs that exploit these pathways: PARP inhibitors and Topoisomerase I inhibitors .
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized mechanism of action of this compound, leading to cancer cell death.
Caption: Figure 1: Hypothesized Mechanism of Action of this compound.
Comparative Cohort: Approved Drugs Targeting DNA Damage Response
For a meaningful efficacy comparison, we have selected two well-established drugs with distinct but related mechanisms of action:
-
Olaparib (Lynparza®): A potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2).[7][8][9] PARP inhibitors are particularly effective in cancers with mutations in DNA repair genes like BRCA1 and BRCA2, a concept known as synthetic lethality.[7]
-
Topotecan (Hycamtin®): A Topoisomerase I inhibitor that stabilizes the enzyme-DNA complex, leading to DNA damage and apoptosis.[10][11][12]
Mechanism of Action of Approved Comparators
The following diagrams illustrate the established mechanisms of action for Olaparib and Topotecan.
Caption: Figure 2: Mechanisms of Action for Olaparib and Topotecan.
Experimental Framework for Comparative Efficacy
To objectively assess the efficacy of this compound relative to Olaparib and Topotecan, a series of well-defined in vitro experiments are proposed.
In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound across a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., BRCA-proficient and -deficient ovarian, breast, and pancreatic cancer lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Olaparib, and Topotecan (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line 1 (BRCA-proficient) IC50 (µM) | Cell Line 2 (BRCA-deficient) IC50 (µM) | Cell Line 3 (e.g., Colon Cancer) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Olaparib | Experimental Data | Experimental Data | Experimental Data |
| Topotecan | Experimental Data | Experimental Data | Experimental Data |
Target Engagement and Mechanistic Validation
Objective: To confirm the hypothesized mechanisms of action for this compound.
Protocol 1: In Vitro Topoisomerase I Inhibition Assay [13][14][15]
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and Topotecan (as a positive control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.
Protocol 2: Cell-Based PARP Activity Assay [16][17][18][19]
-
Cell Treatment: Treat cancer cells with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of varying concentrations of this compound and Olaparib (as a positive control).
-
Cell Lysis: Lyse the cells to obtain nuclear extracts.
-
PARP Activity Measurement: Measure PARP activity using a commercially available colorimetric or chemiluminescent assay kit. These kits typically measure the incorporation of biotinylated NAD+ into a histone substrate.
-
Data Analysis: Quantify the inhibition of PARP activity relative to the control (DNA damage alone).
Experimental Workflow Visualization:
Caption: Figure 3: Experimental Workflow for Comparative Efficacy.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the comparative efficacy evaluation of this compound against the approved DDR inhibitors Olaparib and Topotecan. The proposed experimental plan is designed to not only assess its cytotoxic potential but also to elucidate its primary mechanism of action. Should this compound demonstrate potent and selective anticancer activity, further preclinical development, including in vivo efficacy studies in relevant cancer models and detailed pharmacokinetic and toxicological profiling, would be warranted. The exploration of novel isoquinoline derivatives like this compound holds significant promise for expanding the arsenal of targeted therapies in oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. komen.org [komen.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Popular Topoisomerase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 11. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PARP assay [assay-protocol.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. atcc.org [atcc.org]
Head-to-Head Comparison of Synthetic Routes to 8-Bromoisoquinolin-3-ol: A Senior Application Scientist's Guide
For correspondence: For technical inquiries, please contact our application support team.
Introduction
8-Bromoisoquinolin-3-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a scaffold for the synthesis of novel pharmaceuticals, including potential anticancer and neurological agents, has driven the need for efficient and scalable synthetic strategies.[1] This guide provides a head-to-head comparison of distinct synthetic routes to this valuable compound, offering an in-depth analysis of their respective advantages and disadvantages. The discussion is grounded in experimental data and mechanistic principles to empower researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary strategies for the synthesis of this compound have been identified and are evaluated below:
-
Route A: Functionalization of a Pre-formed 8-Bromoisoquinoline Core
-
Route B: Pomeranz-Fritsch Annulation
-
Route C: Cyclization of a Substituted Benzonitrile Derivative
A summary of the key metrics for each route is presented in the following table:
| Metric | Route A | Route B | Route C |
| Starting Materials | Isoquinoline | 2-Bromo-6-methylbenzaldehyde, Aminoacetaldehyde dimethyl acetal | 2-Bromo-6-methylbenzonitrile |
| Number of Steps | ~4-5 | ~2 | ~3 |
| Overall Yield (indicative) | Moderate | Potentially higher | Moderate |
| Scalability | Moderate | Good | Good |
| Key Challenges | Multi-step, potential for low yields in individual steps | Synthesis of substituted benzaldehyde | Oxidation of the methyl group, cyclization efficiency |
Route A: Functionalization of a Pre-formed 8-Bromoisoquinoline Core
This strategy leverages the commercially available isoquinoline as a starting point and introduces the required bromo and hydroxyl functionalities in a stepwise manner. Two main pathways exist within this approach.
Route A1: Via 8-Bromo-3-methoxyisoquinoline
This pathway involves the synthesis of an 8-bromo-3-methoxyisoquinoline intermediate, followed by demethylation to yield the final product.
Caption: Workflow for the synthesis of this compound via a methoxy intermediate.
Step 1: Synthesis of 8-Bromoisoquinoline
The synthesis of 8-bromoisoquinoline from isoquinoline is a multi-step process that has been previously described.[2] It involves the following sequence:
-
Bromination: Electrophilic bromination of isoquinoline, typically with N-bromosuccinimide (NBS) in sulfuric acid, selectively yields 5-bromoisoquinoline.[3][4]
-
Nitration: Subsequent nitration of 5-bromoisoquinoline introduces a nitro group at the 8-position to give 5-bromo-8-nitroisoquinoline.[3][4]
-
Reduction and Debromination: Reduction of the nitro group to an amine is accompanied by the removal of the bromine at the 5-position, yielding 8-aminoisoquinoline.
-
Sandmeyer Reaction: The 8-aminoisoquinoline is then converted to 8-bromoisoquinoline via a Sandmeyer reaction, which involves diazotization of the amino group followed by treatment with a copper(I) bromide solution.[2][5]
Step 2: Synthesis of 8-Bromo-3-methoxyisoquinoline
A direct and efficient method for the methoxylation of 8-bromoisoquinoline at the 3-position is not well-documented in the literature. This step presents a significant challenge for this route.
Step 3: Demethylation to this compound
Assuming the successful synthesis of 8-bromo-3-methoxyisoquinoline, the final step would involve demethylation. Standard reagents for this transformation include strong acids like HBr or Lewis acids such as BBr₃.
The initial bromination at the 5-position is directed by the electronics of the isoquinoline ring. The subsequent nitration at the 8-position is influenced by the presence of the bromo substituent. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a bromide.[5]
-
Advantages: Starts from a readily available and inexpensive material. The individual reactions are well-established in organic synthesis.
-
Disadvantages: A multi-step synthesis with a potentially low overall yield. The methoxylation of 8-bromoisoquinoline at the 3-position is a challenging and underdeveloped step.
Route A2: Via 8-Bromoisoquinolin-3-amine
This alternative pathway proceeds through an amino intermediate, which is then converted to the hydroxyl group.
Caption: Workflow for the synthesis of this compound via an amino intermediate.
Step 1: Synthesis of 8-Bromoisoquinolin-3-amine
The direct amination of 8-bromoisoquinoline at the 3-position is not a straightforward transformation and may require specialized reagents and conditions, such as a Buchwald-Hartwig amination.
Step 2: Sandmeyer Reaction to this compound
The conversion of the 3-amino group to a hydroxyl group can be achieved via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by heating in an aqueous acidic solution.
-
Advantages: Potentially a shorter sequence than Route A1 if an efficient amination can be developed.
-
Disadvantages: The direct amination of 8-bromoisoquinoline at the 3-position is a significant hurdle. The Sandmeyer reaction for hydroxylation can sometimes lead to side products.
Route B: Pomeranz-Fritsch Annulation
The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[6] This route offers a more convergent approach to the target molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. chemshuttle.com [chemshuttle.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Bromoisoquinolin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the isoquinoline scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active molecules. This guide focuses on a specific, promising subclass: 8-Bromoisoquinolin-3-ol derivatives . The strategic placement of a bromine atom at the 8-position and a hydroxyl group at the 3-position provides a unique chemical handle for synthesizing diverse libraries of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[1]
This document serves as a technical guide for researchers, offering a comparative analysis of the in vitro and in vivo activities of derivatives stemming from this versatile scaffold. By bridging the gap between benchtop assays and preclinical models, we aim to provide a comprehensive understanding of their therapeutic promise and guide future drug development efforts.
The this compound Scaffold: A Foundation for Potent Bioactivity
The this compound core is more than just a starting material; its intrinsic chemical properties are key to its utility in medicinal chemistry. The bromine atom, a halogen, can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[2] This modularity enables the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. Furthermore, the hydroxyl group offers a site for etherification or other modifications, further expanding the accessible chemical diversity.
In Vitro Efficacy: Unveiling Cellular Mechanisms and Potency
The initial evaluation of any potential therapeutic agent begins with a battery of in vitro assays. These controlled laboratory experiments are essential for determining a compound's potency, selectivity, and mechanism of action at a cellular and molecular level. For this compound derivatives, in vitro studies have primarily focused on their anticancer and anti-inflammatory properties.
Anticancer Activity: Targeting Key Pathways in Malignancy
Structurally related brominated quinolines and isoquinolines have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][4] While specific data for derivatives of this compound is emerging, the broader class of compounds provides a strong indication of their potential.
One of the key mechanisms of action identified for related compounds is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By stabilizing the topoisomerase I-DNA complex, these compounds lead to DNA damage and ultimately trigger apoptosis (programmed cell death). Another critical target for this class of compounds is the kinase family of enzymes, which are often dysregulated in cancer. For instance, derivatives of the structurally similar quinazoline scaffold have been shown to be potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis.[5]
Below is a table summarizing the in vitro anticancer activity of representative brominated quinoline/isoquinoline derivatives, which serve as a proxy for the expected potency of this compound derivatives.
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Putative Mechanism of Action | Reference |
| Brominated 8-Hydroxyquinolines | C6 (Rat Glioblastoma) | Proliferation | 12.3 (as µg/mL) | Topoisomerase I Inhibition | [4] |
| HeLa (Human Cervical) | Proliferation | - | Topoisomerase I Inhibition | [4] | |
| HT29 (Human Colorectal) | Proliferation | - | Topoisomerase I Inhibition | [4] | |
| Isothiazoloquinoline Quinones | Various | Proliferation | Nanomolar range | ROS Production, STAT3 Inhibition | [6] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Human Breast) | Cytotoxicity | 168.78 | Aurora A Kinase Inhibition | [7] |
Signaling Pathway: Inhibition of STAT3 by Bioactive Quinoline Analogs
Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.
From the Benchtop to Preclinical Models: Evaluating In Vivo Efficacy
While in vitro assays are indispensable for initial screening, they cannot fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.
Anti-Inflammatory and Analgesic Potential in Animal Models
Recent studies on 3-bromo isoquinoline derivatives have highlighted their significant analgesic and anti-inflammatory properties in animal models.[2][8] These findings are particularly encouraging as they suggest that the isoquinoline scaffold can be tailored to target pathways involved in pain and inflammation. For example, some thiazoline-quinoline derivatives have demonstrated excellent anti-inflammatory activity in mice and were found to be non-toxic even at high doses, indicating a favorable therapeutic window.[9]
The transition from in vitro potency to in vivo efficacy is not always direct. A compound that is highly active in a cell-based assay may have poor absorption, rapid metabolism, or off-target toxicities in an animal model. Therefore, a comprehensive in vivo evaluation is critical.
| Compound Class | Animal Model | Activity | Key Findings | Reference |
| 3-Bromo Isoquinoline Derivatives | Not specified | Analgesic, Anti-inflammatory | Noteworthy activity with positive toxicity values | [2][8] |
| Thiazoline-Quinoline Derivatives | Mice | Anti-inflammatory | Good to excellent activity compared to indomethacin; non-toxic up to 400 mg/kg | [9] |
Experimental Workflow: In Vivo Efficacy Study in a Murine Cancer Model
Caption: A typical workflow for assessing the in vivo efficacy of a test compound in a xenograft mouse model.
Experimental Protocols: A Guide to Key Methodologies
To ensure scientific rigor and reproducibility, it is essential to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives.
In Vitro: MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo: Acute Toxicity Study (LD50 Determination)
This study is performed to determine the median lethal dose (LD50) of a compound, which provides an indication of its acute toxicity.
Principle: Animals are administered increasing doses of the test compound, and the dose at which 50% of the animals die is determined.
Protocol:
-
Animal Selection: Use healthy, adult mice of a single sex, weighing between 20-25 grams.
-
Dose Preparation: Prepare a range of doses of the this compound derivative in a suitable vehicle (e.g., saline, corn oil).
-
Compound Administration: Administer a single dose of the compound to groups of mice (typically 5-10 animals per group) via the intended clinical route (e.g., intraperitoneal, oral).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.
-
LD50 Calculation: Use a statistical method, such as the probit analysis, to calculate the LD50 value.
Conclusion: Bridging the Gap Between In Vitro Promise and In Vivo Reality
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available in vitro data on related brominated quinolines and isoquinolines strongly suggests that derivatives of this scaffold are likely to possess potent anticancer and anti-inflammatory activities. However, the true therapeutic potential of these compounds can only be realized through rigorous in vivo evaluation.
The challenge for medicinal chemists and pharmacologists is to translate the high in vitro potency of these derivatives into effective and safe in vivo candidates. This requires a deep understanding of their pharmacokinetic and pharmacodynamic properties, as well as a careful consideration of their potential off-target effects. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon as they explore the exciting therapeutic possibilities of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jptcp.com [jptcp.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
Comparative Structural Analysis of Protein-Ligand Complexes: A Guide Featuring 8-Bromoisoquinolin-3-ol
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in compounds targeting diverse biological systems. The isoquinoline core is a quintessential example of such a scaffold, forming the basis of numerous natural and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] 8-Bromoisoquinolin-3-ol is a specific, synthetically versatile derivative within this class, serving as a valuable building block in the development of novel therapeutics, particularly those targeting neurological disorders and cellular signaling pathways.[4]
Understanding precisely how these molecules interact with their protein targets at an atomic level is the cornerstone of modern, structure-based drug design. This guide provides a comprehensive framework for the structural analysis of a protein bound to an isoquinoline-based inhibitor, using this compound as a representative example. We will compare its binding characteristics to an alternative inhibitor scaffold, offering field-proven insights into the experimental choices and data interpretation that drive successful drug discovery projects.
The Target: Protein Kinases as a Case Study
Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. Isoquinoline derivatives have shown significant promise as kinase inhibitors, often acting as ATP-competitive binders that occupy the enzyme's active site.[5] For this guide, we will focus on the general workflow and comparative analysis applicable to a representative kinase target.
Workflow for Determining a Protein-Inhibitor Crystal Structure
The following section details the end-to-end experimental workflow for obtaining a high-resolution crystal structure of a kinase in complex with an inhibitor like this compound.
Caption: High-level workflow for protein-ligand structural analysis.
Experimental Protocol: Co-crystallization
This protocol outlines the co-crystallization method, where the protein and inhibitor are mixed prior to crystallization, often leading to a more stable and well-ordered complex.
1. Protein & Ligand Preparation:
- Concentrate the purified kinase protein to 10-15 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
- Prepare a 100 mM stock solution of this compound in 100% DMSO.
- Create a protein-ligand complex solution by adding the inhibitor to the protein solution at a 5-fold molar excess. Incubate on ice for 1 hour.
- Senior Application Scientist's Note: A molar excess of the ligand ensures saturation of the protein's binding sites. Incubation allows the complex to equilibrate before setting up crystallization trials.
2. Crystallization Screening:
- Use a robotic liquid handler to set up sitting-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution from commercially available sparse-matrix screens.
- Incubate plates at 20°C and monitor for crystal growth over several weeks.
3. Crystal Optimization & Cryo-protection:
- Once initial hits are identified, optimize crystallization conditions by varying the pH, precipitant concentration, and additives.
- For cryo-protection, transfer a single crystal into a solution containing the original mother liquor supplemented with 25% (v/v) glycerol.
- Senior Application Scientist's Note: Cryo-protection is critical to prevent ice crystal formation during flash-cooling, which would destroy the crystal lattice. Glycerol is a common cryoprotectant that vitrifies the solvent.
4. Data Collection and Processing:
- Loop out the cryo-protected crystal and flash-cool it in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron beamline.
- Process the data using software like XDS or HKL2000 to index, integrate, and scale the diffraction spots.
5. Structure Solution and Refinement:
- Solve the phase problem using molecular replacement with a previously determined structure of a similar kinase as a search model.
- Build the inhibitor and the protein model into the resulting electron density map using software like Coot.
- Perform iterative rounds of refinement using programs like PHENIX or Refmac5 to improve the fit of the model to the data.
6. Validation:
- The final model must be rigorously validated. Key metrics include the R-work and R-free values, which measure the agreement between the model and the experimental data. A good model typically has an R-free below 25%.
- The Ramachandran plot is used to assess the stereochemical quality of the protein backbone.
Comparative Analysis of Inhibitor Binding Modes
Here, we compare the structural interactions of our representative isoquinoline inhibitor with those of a hypothetical, alternative pyrimidine-based inhibitor targeting the same kinase active site.
Case Study 1: this compound (Isoquinoline Scaffold)
The ATP binding site of a kinase is characterized by several key features: a "hinge" region that forms hydrogen bonds with the adenine ring of ATP, a hydrophobic pocket, and a ribose-binding pocket.
-
Hinge Interaction: The nitrogen atom of the isoquinoline ring is perfectly positioned to act as a hydrogen bond acceptor, forming a critical interaction with the backbone NH of a key hinge residue (e.g., Cysteine). This is a classic binding mode for many kinase inhibitors.
-
Hydrophobic Interactions: The fused benzene ring of the isoquinoline core sits snugly in a hydrophobic pocket defined by aliphatic and aromatic residues (e.g., Leucine, Valine, Phenylalanine).
-
Role of Substituents:
-
The 3-ol (hydroxy) group can act as both a hydrogen bond donor and acceptor, potentially forming an additional anchor point with a nearby residue or a structured water molecule, enhancing affinity.
-
The 8-bromo group extends into a specific sub-pocket. The bromine atom can form favorable halogen bonds with backbone carbonyl oxygens or other electron-rich atoms, a strategy often used to increase potency and selectivity.
-
Caption: Binding mode of an isoquinoline inhibitor in a kinase active site.
Case Study 2: "Compound-X" (Alternative Pyrimidine Scaffold)
Let's consider an alternative inhibitor based on a pyrimidine scaffold, another common framework for kinase inhibitors.
-
Hinge Interaction: The pyrimidine core also engages the hinge region, but it typically does so using two hydrogen bonds (e.g., one N as an acceptor, and an exocyclic amine as a donor), potentially creating a more rigid and stable interaction than the single H-bond of the isoquinoline.
-
Hydrophobic Interactions: The core pyrimidine ring is smaller than the isoquinoline, meaning it may not fill the hydrophobic pocket as effectively. To compensate, medicinal chemists often add bulky hydrophobic groups (e.g., a phenyl or cyclopropyl group) to the scaffold.
-
Conformational Changes: This different binding mode might induce or stabilize a different conformation of the kinase, such as the "DFG-out" inactive state, which could lead to higher selectivity compared to inhibitors that only bind the active "DFG-in" state.
Quantitative Data Comparison
The ultimate goal of structural analysis is to rationalize quantitative data, such as binding affinity, and guide the design of improved compounds.
| Feature | This compound (Isoquinoline) | Compound-X (Pyrimidine) | Rationale from Structural Data |
| Binding Affinity (IC₅₀) | 50 nM | 15 nM | The dual hydrogen bond of the pyrimidine scaffold to the hinge region provides a more enthalpically favorable interaction. |
| Kinase Selectivity | Moderate | High | Compound-X may stabilize an inactive (DFG-out) conformation, which is more structurally diverse across the kinome. |
| Key Interactions | 1 H-Bond (Hinge)Halogen Bond | 2 H-Bonds (Hinge)Hydrophobic | Different scaffolds utilize distinct strategies to achieve high affinity binding within the same active site. |
| Solubility | Moderate | Good | The smaller, less rigid pyrimidine core may contribute to better physicochemical properties. |
Conclusion
Structural analysis is an indispensable tool in modern drug discovery. By obtaining high-resolution crystal structures, researchers can visualize the precise interactions between a ligand and its target protein. This guide, using this compound as a representative of the versatile isoquinoline class, demonstrates not only the workflow for achieving this but also the power of comparative analysis. Understanding how different chemical scaffolds—like isoquinolines and pyrimidines—achieve their affinity and selectivity provides a rational basis for designing the next generation of therapeutics with improved potency, selectivity, and drug-like properties. The causality behind each experimental choice, from protein purification to structure validation, ensures the generation of trustworthy and actionable data that accelerates the journey from a chemical starting point to a clinical candidate.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 8-Bromoisoquinolin-3-ol Through Mutagenesis: A Comparative Guide
For researchers and drug development professionals, elucidating a compound's precise mechanism of action is a cornerstone of preclinical validation. This guide provides an in-depth, experience-driven framework for confirming the molecular target of a novel kinase inhibitor, using 8-Bromoisoquinolin-3-ol as a case study. While this compound is a versatile synthetic intermediate with potential anti-inflammatory and anti-cancer properties, a definitive molecular target has yet to be published.[1] Given that many isoquinoline derivatives target protein kinases, we will proceed with a well-reasoned, hypothetical framework wherein this compound is an inhibitor of the non-canonical IκB kinases, TBK1 (TANK-binding kinase 1) and IKKε (Inhibitor of nuclear factor kappa-B kinase subunit epsilon) .
This guide will not only detail the "how" but also the "why" behind each experimental choice, offering a robust, self-validating system to rigorously test this hypothesis.
The Rationale: Why TBK1/IKKε are Plausible Targets
TBK1 and IKKε are key regulators of innate immunity, inflammation, and cell survival pathways.[][3] They act as critical nodes in signaling cascades, such as the STING pathway, that lead to the production of type I interferons and other inflammatory cytokines.[] Dysregulation of TBK1 and IKKε has been implicated in various cancers and autoimmune diseases, making them attractive therapeutic targets.[][4][5] The potential anti-inflammatory and anti-cancer effects of this compound align well with the known functions of these kinases. Therefore, proposing them as targets provides a scientifically sound basis for our investigation.
Mutagenesis serves as a powerful tool to validate a drug-target interaction.[6] The core principle is that if a compound inhibits a protein by binding to a specific site, mutations within that binding pocket can disrupt this interaction, leading to drug resistance.[7][8] Observing a significant loss of inhibitory activity against a mutant kinase, compared to its wild-type counterpart, provides strong evidence of a direct binding mechanism.
The Experimental Strategy: A Mutagenesis Workflow
Our strategy is to compare the inhibitory effect of this compound on wild-type (WT) TBK1/IKKε against a rationally designed, drug-resistant mutant. This workflow is designed to be self-validating by including a known TBK1/IKKε inhibitor as a positive control.
Caption: A high-level overview of the mutagenesis workflow.
Part 1: In Silico Analysis and Mutant Design
Expertise & Experience: Before any wet lab work, we leverage structural data to design a mutation that is likely to confer resistance without completely abolishing kinase activity. The "gatekeeper" residue is an ideal target.[7][9] This residue controls access to a hydrophobic pocket deep within the ATP-binding site.[7] Kinases with smaller gatekeeper residues (like threonine) are often more susceptible to inhibitors than those with larger ones (like methionine or isoleucine).[10][11] By mutating a smaller gatekeeper to a larger one, we can sterically hinder the binding of our compound.
Protocol:
-
Obtain Protein Structures: Download the crystal structures of human TBK1 (e.g., PDB ID: 4EFO) and IKKε from the Protein Data Bank.
-
Identify the ATP-Binding Pocket: Use molecular visualization software (e.g., PyMOL, Chimera) to locate the ATP-binding site.
-
Locate the Gatekeeper Residue: The gatekeeper is typically a threonine, methionine, or isoleucine residue located on the β5 strand, adjacent to the hinge region. In human TBK1, this corresponds to Threonine (Thr) at position 158 . In IKKε, the homologous residue is Thr160 .
-
Design the Mutation: Propose a mutation from the smaller threonine to a bulkier, hydrophobic residue. A Threonine to Methionine (T-to-M) mutation is a classic choice for inducing inhibitor resistance while often preserving kinase function.[12]
Part 2: Site-Directed Mutagenesis
Trustworthiness: This protocol is based on the well-established QuikChange™ method, which uses a high-fidelity polymerase to replicate a plasmid with primers containing the desired mutation.[13] The subsequent digestion of the parental, methylated DNA with DpnI ensures that the vast majority of transformed colonies will contain the mutated plasmid.[14]
Protocol:
-
Obtain Expression Plasmids: Acquire plasmids encoding full-length, wild-type human TBK1 and IKKε (e.g., in a pEBG vector for GST-tagging).
-
Design Mutagenic Primers: Design a pair of complementary primers (25-45 bases) containing the desired T-to-M mutation in the center. Ensure a minimum GC content of 40% and a melting temperature (Tm) ≥ 78°C.[15]
-
Perform PCR: Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu DNA polymerase), the WT plasmid as a template, and the mutagenic primers.
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
95°C for 50 seconds
-
60°C for 50 seconds
-
68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes.[15]
-
-
-
Digest Parental DNA: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[14][15]
-
Transform Competent Cells: Transform the DpnI-treated DNA into highly competent E. coli cells (e.g., XL1-Blue).
-
Sequence Verification: Isolate plasmid DNA from several colonies and perform Sanger sequencing to confirm the presence of the desired mutation and ensure no other mutations were introduced.
Part 3: In Vitro Kinase Assays
Authoritative Grounding: To quantitatively assess inhibition, we will use a well-established in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[16][17]
Caption: The principle of the ADP-Glo™ kinase assay.
Protocol:
-
Protein Expression and Purification: Express GST-tagged WT and mutant TBK1/IKKε in HEK293T cells and purify using glutathione-sepharose beads. Determine protein concentration using a Bradford assay.[18]
-
Assay Setup: In a 96-well plate, set up kinase reactions containing:
-
Initiate Reaction: Add ATP to a final concentration of 10 µM to start the reaction. Incubate at room temperature for 60 minutes.
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Data and Interpretation
| Kinase | Inhibitor | Predicted IC50 | Interpretation |
| WT TBK1 | This compound | Low (e.g., < 1 µM) | Compound effectively inhibits the wild-type kinase. |
| T158M TBK1 | This compound | High (e.g., > 20 µM) | Mutation confers significant resistance, suggesting direct binding at the ATP pocket. |
| WT TBK1 | BX-795 (Control) | Low (as reported) | Validates the assay setup and WT kinase activity. |
| T158M TBK1 | BX-795 (Control) | High | Confirms that the gatekeeper mutation confers resistance to a known ATP-competitive inhibitor. |
A significant rightward shift (a much higher IC50 value) in the dose-response curve for the mutant kinase compared to the wild-type would strongly support the hypothesis that this compound directly targets the ATP-binding site of TBK1/IKKε.
Part 4: Cellular Validation
Scientific Integrity: To ensure the in vitro findings are relevant in a biological context, we must validate the mechanism in a cellular system. This step confirms that the compound can engage its target within the complex environment of a cell and inhibit its downstream signaling.
Protocol:
-
Cell Culture and Transfection:
-
Inhibitor Treatment and Stimulation:
-
Treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the TBK1/IKKε pathway. This can be achieved by transfecting the cells with a stimulator like poly(I:C) to mimic a viral infection and activate the pathway.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Quantify total protein concentration in the lysates.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST. Avoid using milk , as it contains phosphoproteins that can cause high background.[22][23]
-
Probe the membrane with primary antibodies specific for:
-
Phospho-IRF3 (Ser396): A direct downstream substrate of TBK1/IKKε, to measure kinase activity.
-
Total IRF3: To ensure equal protein loading.
-
Total TBK1: To confirm equal expression of the WT and mutant constructs.
-
Actin or Tubulin: As a loading control.
-
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[22]
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-IRF3 signal to the total IRF3 signal.
Expected Outcome: For cells expressing WT TBK1, this compound should cause a dose-dependent decrease in IRF3 phosphorylation. In contrast, cells expressing the T158M TBK1 mutant should show significantly less inhibition of IRF3 phosphorylation at the same compound concentrations. This result would confirm that the compound's cellular activity is mediated through direct inhibition of TBK1.
Alternative and Complementary Approaches
While mutagenesis is a gold-standard method, other techniques can provide converging lines of evidence:
-
CRISPR-Cas9 Gene Editing: This technology can be used to knock out the endogenous TBK1 gene in a cell line.[][24][25] Comparing the cellular phenotype in response to the compound in knockout versus parental cells can help confirm target dependency.[26][27]
-
Direct Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (Kd) of the compound to the purified WT and mutant kinases, providing quantitative thermodynamic and kinetic data.[28][29]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. Figure 1 from IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer | Semantic Scholar [semanticscholar.org]
- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 14. Culture and transfection of HEK293T cells [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. abyntek.com [abyntek.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. atcc.org [atcc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. selectscience.net [selectscience.net]
- 27. biocompare.com [biocompare.com]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromoisoquinolin-3-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Bromoisoquinolin-3-ol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory mandates that govern the handling of halogenated heterocyclic compounds. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just safely, but with scientific and regulatory foresight.
Hazard Assessment and Chemical Profile
Based on data from related compounds, this compound should be handled as a substance that is toxic if swallowed and an irritant to the skin and eyes .[1][2][3][4] The primary operational risk stems from inadvertent exposure during handling and the potential for environmental contamination if disposed of improperly.[1][3]
Table 1: Hazard Profile and Handling Recommendations
| Hazard Category | Description | Recommended Handling Protocol |
| Acute Toxicity (Oral) | Assumed to be toxic or harmful if swallowed.[1][4][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][5] In case of ingestion, seek immediate medical attention.[1] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[2][3] | Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3] |
| Environmental Hazard | Should not be released into the environment.[1][3] Halogenated compounds can persist and may be harmful to aquatic life.[5] | Prevent entry into drains or waterways. All waste must be collected for controlled disposal.[6] |
| Incompatibilities | Strong oxidizing agents.[2][4] | Store separately from incompatible materials to prevent hazardous reactions. |
| Combustion Products | Thermal decomposition can produce toxic and corrosive gases, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr).[2][3][4] | This dictates the necessity for high-temperature incineration with flue-gas scrubbing as the preferred disposal method.[7] |
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is strict waste segregation . Halogenated organic compounds cannot be disposed of in the same manner as non-halogenated solvents.
Causality: The carbon-bromine bond requires specific disposal conditions. During incineration, the bromine atom is released, typically as hydrogen bromide (HBr), a corrosive and toxic gas.[7] Approved hazardous waste incinerators are equipped with "scrubbers" or acid gas removal systems to neutralize HBr before it is released into the atmosphere. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and expensive high-temperature incineration process.[8][9]
Caption: Waste segregation decision flow.
Step-by-Step Disposal Protocol
This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][11][12]
Step 1: Containerization
-
Primary Waste Container: Use a designated, chemically compatible container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and have a secure, screw-top cap.[13][14] Polyethylene or glass containers are typically appropriate.
-
Solid Waste: For pure, solid this compound, collect it in a clearly labeled, sealed container. Small amounts of solid waste can be swept up and placed into a suitable container for disposal.[1] Avoid generating dust.[1][6]
-
Contaminated Materials: Any items that come into direct contact with the compound (e.g., gloves, weigh boats, absorbent pads from a spill clean-up) must also be disposed of as halogenated hazardous waste.[13] Place these items in a sealed, labeled bag or container.
Step 2: Labeling
-
Immediate Labeling: The waste container must be labeled with the words "Hazardous Waste" or other identifying terms as soon as the first drop of waste is added.[8][13]
-
Content Identification: The label must clearly identify all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[8][13]
-
Example Label: "Hazardous Waste: Halogenated Organics. Contents: Dichloromethane (~80%), Methanol (~15%), this compound (~5%)"
-
-
Hazard Warnings: Indicate the relevant hazards (e.g., Toxic, Irritant).[15]
Step 3: Accumulation and Storage
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[13][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, such as under a fume hood, and away from incompatible materials like strong oxidizers.[14]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray or bin to mitigate leaks or spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Regulatory Compliance: Disposal must be conducted through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][16]
Caption: Procedural workflow for compliant disposal.
Emergency Procedures: Spills and Exposure
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to absorb the spill.[2][4] For a solid, carefully sweep it up, avoiding dust generation.[1][6]
-
Collection: Place the contaminated absorbent material or swept-up solid into a sealed, labeled container for disposal as halogenated hazardous waste.[13]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor.
Major Spill (Outside of a fume hood) or Personnel Exposure
-
Evacuate: Immediately evacuate the area. If the substance is volatile, activate the fire alarm to ensure all personnel leave the vicinity.
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2][5] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or physician.[1]
-
-
Emergency Contact: Call your institution's emergency number or 911. Provide the name of the chemical (this compound) and have the Safety Data Sheet for a similar compound available for emergency responders.[1]
References
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. mastercontrol.com [mastercontrol.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. osha.gov [osha.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromoisoquinolin-3-ol
As a vital intermediate in pharmaceutical research and organic synthesis, 8-Bromoisoquinolin-3-ol is a compound of significant interest.[1] Its unique structure, featuring a brominated isoquinoline core, makes it a valuable building block for developing novel bioactive molecules.[1] However, the same reactivity that makes it useful also necessitates a rigorous and well-understood safety protocol. The presence of the bromine atom on a heterocyclic scaffold suggests potential for biological activity and associated hazards, including irritation and toxicity.
This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. It moves beyond a simple checklist to instill a "safety-first" mindset, explaining the causality behind each recommendation to ensure that every action in the lab is a self-validating step in risk mitigation.
Hazard Assessment: An Evidence-Based Approach
Safety data for closely related brominated isoquinolines indicates a consistent hazard profile:
-
Acute Toxicity: Compounds like 8-Bromoisoquinoline are classified as toxic if swallowed.[2] Related structures are also harmful in contact with skin or if inhaled.[3]
-
Skin and Eye Irritation: Nearly all analogous compounds, including 8-Bromoisoquinoline and 8-Bromo-3-chloroisoquinoline, are documented to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Several related compounds may cause respiratory irritation, a critical consideration when handling the substance as a powder.[4]
Given this evidence, it is prudent and scientifically sound to handle this compound as a substance that is potentially toxic, a confirmed skin and eye irritant, and a respiratory tract irritant. This conservative assessment forms the logical basis for the stringent PPE requirements outlined below.
Core Protective Measures: Your First Line of Defense
Effective chemical handling is a system where the researcher, the environment, and the procedures work in concert. Engineering controls, such as a chemical fume hood, are fundamental. All handling of this compound solid and its solutions should occur within a properly functioning fume hood to minimize inhalation exposure.[5][6] PPE is the critical final barrier between you and the chemical.
Eye and Face Protection: Non-Negotiable
The eyes are exceptionally vulnerable to chemical splashes and airborne particles.
-
Causality: Isoquinoline derivatives can cause serious and rapid eye irritation or damage.[2][4] Since this compound is a powder[1], the risk of airborne particles entering the eye during weighing or transfer is significant.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Required for Splash Risk: Chemical splash goggles offer a complete seal around the eyes and are mandatory when working with solutions, performing liquid transfers, or if there is any heightened risk of splashing.
-
Large-Scale Operations: A full face shield worn over chemical splash goggles is required when handling larger quantities (>25 g) or during procedures with a high potential for energetic reactions or splashes.
Skin and Body Protection: A Comprehensive Barrier
-
Laboratory Coat: A flame-resistant (FR) lab coat, properly fastened, is the minimum standard. It should have long sleeves with tight-fitting cuffs.
-
Chemical-Resistant Apron: For procedures involving larger volumes of solvents or a significant risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory.[8] Porous shoes (e.g., mesh athletic shoes) are not suitable as they offer no protection from spills.
Hand Protection: The Right Glove for the Job
-
Material Selection: Nitrile gloves are the standard choice for handling most organic solids and their solutions in a research setting. They provide good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[6]
-
Proper Technique:
-
Donning: Wash and dry hands before putting on gloves.
-
During Use: If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove. Never touch surfaces like door handles, keyboards, or your face with contaminated gloves.[6]
-
Doffing (Removal): Use a proper removal technique to avoid skin contact with the contaminated outer surface of the glove.[10]
-
Disposal: Dispose of used gloves in the designated hazardous waste container. Do not reuse disposable gloves.
-
Respiratory Protection: Guarding Against Inhalation
-
Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation of chemical dust or vapors.[5][10]
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or unavailable (e.g., cleaning a large spill outside of a hood), respiratory protection is necessary.
-
Causality: Fine powders can become airborne, and related compounds are known to cause respiratory irritation.[4]
-
Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters would be appropriate.
-
Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.
-
Operational and Disposal Plans
Integrating PPE use into a clear, step-by-step workflow is essential for building safety into your routine.
Step-by-Step Handling Protocol: Weighing and Preparing a Solution
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your lab coat and safety glasses.
-
Gather Materials: Collect all necessary glassware, spatulas, solvent, and the this compound container. Place all items inside the chemical fume hood.
-
Don Gloves: Put on your nitrile gloves.
-
Weighing: Tare a weigh boat on the balance inside the fume hood. Carefully transfer the required amount of this compound powder using a clean spatula, minimizing dust generation.[7]
-
Transfer: Carefully add the weighed powder to your reaction flask.
-
Solvent Addition: Add the solvent to the flask, rinsing the weigh boat to ensure a complete transfer.
-
Cleanup: Immediately place the contaminated weigh boat and any used wipes into a designated solid hazardous waste bag within the fume hood.
-
Post-Handling: Once the procedure is complete, securely cap the chemical container and return it to its designated storage location (0 - 8 °C).[1]
-
Doff PPE: Remove gloves and dispose of them in the hazardous waste. Remove your lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.[6][7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Spill Cleanup: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite or sand).[7] Wearing your full PPE, collect the absorbed material and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[11]
Waste Disposal Plan
As a halogenated organic compound, all waste containing this compound must be treated as hazardous.
-
Segregation: Keep halogenated waste streams separate from non-halogenated waste.[5][11][12] This is crucial for proper disposal and can significantly impact disposal costs.[5]
-
Containers: Use designated, properly labeled hazardous waste containers with secure lids.[5][12] The label should clearly state "Hazardous Waste" and list all chemical constituents.[11]
-
Contaminated PPE: All disposable items, including gloves, weigh boats, and wipes contaminated with this compound, must be placed in a sealed container or bag labeled as hazardous waste.
Data and Workflow Visualization
PPE Requirements Summary
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing (<5g in Fume Hood) | Safety Glasses (Side Shields) | Nitrile Gloves | Lab Coat | Not Required (in Hood) |
| Solution Preparation/Transfer | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in Hood) |
| Large Scale Work (>25g) | Face Shield over Goggles | Nitrile Gloves | Lab Coat, Chem-Resistant Apron | Not Required (in Hood) |
| Cleaning a Spill (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in Hood) |
| Cleaning a Spill (Outside Hood) | Chemical Splash Goggles | Heavy-Duty Nitrile Gloves | Lab Coat, Chem-Resistant Apron | Required (Air-Purifying Respirator) |
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles of anticipating hazards, understanding the rationale behind protective measures, and integrating safety into every step of a protocol are the cornerstones of a strong safety culture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ethz.ch [ethz.ch]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. csub.edu [csub.edu]
- 9. fishersci.fr [fishersci.fr]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
